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  • Product: 4-Cyclopropyl-2-fluorobenzenesulfonamide
  • CAS: 2193064-69-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Cyclopropyl-2-fluorobenzenesulfonamide: Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Cyclopropyl-2-fluorobenzenesulfonamide, a molecule of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cyclopropyl-2-fluorobenzenesulfonamide, a molecule of significant interest in medicinal chemistry. This document delves into its chemical structure, physicochemical properties, and a detailed, plausible synthetic route. Furthermore, it explores its potential biological activity as a kinase inhibitor, offering insights into its mechanism of action and structure-activity relationships. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, providing a solid foundation for further investigation of this promising compound.

Chemical Identity and Physicochemical Properties

Chemical Structure and Nomenclature

4-Cyclopropyl-2-fluorobenzenesulfonamide is a substituted aromatic sulfonamide. The core structure consists of a benzene ring substituted with a cyclopropyl group at the 4-position, a fluorine atom at the 2-position, and a sulfonamide group at the 1-position, which is further N-substituted with a cyclopropyl group.

  • IUPAC Name: 4-Cyclopropyl-2-fluoro-N-cyclopropylbenzenesulfonamide

  • CAS Number: 1156113-64-2[1]

  • Molecular Formula: C₁₂H₁₄FNO₂S

  • Molecular Weight: 255.31 g/mol

Caption: Chemical structure of 4-Cyclopropyl-2-fluorobenzenesulfonamide.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The presence of the lipophilic cyclopropyl groups and the polar sulfonamide and fluorine moieties gives 4-Cyclopropyl-2-fluorobenzenesulfonamide a balanced profile.

PropertyValueSource
XLogP31.5[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count3[1]
Topological Polar Surface Area54.6 Ų[1]

The cyclopropyl group, a common motif in medicinal chemistry, is known to enhance metabolic stability, increase potency, and improve brain permeability in certain contexts.[1] The fluorine atom can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable interactions with the target protein.

Synthesis and Manufacturing

The synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonamide can be approached through a convergent strategy, involving the preparation of a key sulfonyl chloride intermediate followed by its reaction with cyclopropylamine.

Retrosynthetic Analysis

Retrosynthesis Target 4-Cyclopropyl-2-fluorobenzenesulfonamide Intermediate1 2-Fluoro-4-cyclopropylbenzenesulfonyl chloride Target->Intermediate1 Sulfonamide formation Intermediate2 Cyclopropylamine Target->Intermediate2 Intermediate3 4-Cyclopropyl-2-fluoroaniline Intermediate1->Intermediate3 Diazotization/ Sulfonyl chloride formation StartingMaterial1 4-Bromo-2-fluoroaniline Intermediate3->StartingMaterial1 Suzuki Coupling StartingMaterial2 Cyclopropylboronic acid Intermediate3->StartingMaterial2

Caption: Retrosynthetic analysis of 4-Cyclopropyl-2-fluorobenzenesulfonamide.

Synthesis of Key Intermediate: 2-Fluoro-4-cyclopropylbenzenesulfonyl Chloride

A plausible route to this key intermediate starts from commercially available 4-bromo-2-fluoroaniline.

Step 1: Synthesis of 4-Cyclopropyl-2-fluoroaniline

This step can be achieved via a Suzuki-Miyaura cross-coupling reaction.

  • Reaction: 4-Bromo-2-fluoroaniline is coupled with cyclopropylboronic acid in the presence of a palladium catalyst and a base.

  • Protocol:

    • To a degassed solution of 4-bromo-2-fluoroaniline (1.0 eq) and cyclopropylboronic acid (1.5 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like K₂CO₃ (3.0 eq).

    • Heat the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-cyclopropyl-2-fluoroaniline.

Step 2: Synthesis of 2-Fluoro-4-cyclopropylbenzenesulfonyl Chloride

This transformation can be accomplished through a Sandmeyer-type reaction.

  • Reaction: The amino group of 4-cyclopropyl-2-fluoroaniline is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.

  • Protocol:

    • Suspend 4-cyclopropyl-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (0.2 eq).

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture onto ice-water and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-fluoro-4-cyclopropylbenzenesulfonyl chloride, which can be used in the next step without further purification.

Final Synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonamide
  • Reaction: The prepared sulfonyl chloride is reacted with cyclopropylamine in the presence of a base to form the final sulfonamide.

  • Protocol:

    • Dissolve 2-fluoro-4-cyclopropylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a base such as triethylamine or pyridine (1.5 eq), followed by the dropwise addition of cyclopropylamine (1.2 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain 4-Cyclopropyl-2-fluorobenzenesulfonamide.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Sulfonamide Formation Start1 4-Bromo-2-fluoroaniline Intermediate1 4-Cyclopropyl-2-fluoroaniline Start1->Intermediate1 Pd(PPh₃)₄, K₂CO₃ Start2 Cyclopropylboronic acid Start2->Intermediate1 Intermediate2 2-Fluoro-4-cyclopropylbenzenesulfonyl chloride Intermediate1->Intermediate2 1. NaNO₂, HCl 2. SO₂, CuCl Product 4-Cyclopropyl-2-fluorobenzenesulfonamide Intermediate2->Product Base (e.g., Et₃N) Start3 Cyclopropylamine Start3->Product

Caption: Overall synthetic workflow for 4-Cyclopropyl-2-fluorobenzenesulfonamide.

Structural Elucidation and Spectroscopic Analysis

While experimental data is not publicly available, the expected spectroscopic features of 4-Cyclopropyl-2-fluorobenzenesulfonamide can be predicted based on its structure and established principles of spectroscopic interpretation.

Technique Predicted Data
¹H NMR Aromatic protons (3H, complex multiplet), Cyclopropyl protons (9H, complex multiplets), N-H proton (1H, broad singlet).
¹³C NMR Aromatic carbons (6C, with C-F coupling), Cyclopropyl carbons (5C).
IR (cm⁻¹) ~3250 (N-H stretch), ~1340 & ~1160 (S=O stretches), ~1250 (C-F stretch).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 255. Fragmentation may involve loss of a cyclopropyl group or SO₂.

Biological Activity and Mechanism of Action

Potential as an Mst1 Kinase Inhibitor

4-Cyclopropyl-2-fluorobenzenesulfonamide has been cited in patents as a potential inhibitor of Mammalian sterile 20-like kinase 1 (Mst1).[1] Mst1 is a key component of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2][3]

Dysregulation of the Hippo pathway is implicated in various diseases, including cancer and diabetes.[3] Mst1, a pro-apoptotic kinase, is activated in response to cellular stress. Its inhibition is a promising therapeutic strategy to prevent apoptosis and promote tissue regeneration.[2]

Hippo_Pathway Stress Cellular Stress MST1_2 MST1/2 Stress->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates (activates) Apoptosis Apoptosis MST1_2->Apoptosis promotes YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates (inhibits) TEAD TEAD YAP_TAZ->TEAD co-activates Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Inhibitor 4-Cyclopropyl-2-fluorobenzenesulfonamide Inhibitor->MST1_2

Caption: Simplified Hippo signaling pathway highlighting the role of Mst1 and the potential point of intervention.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this specific compound is not available, general principles for kinase inhibitors can be applied:

  • Hinge-Binding Motif: The sulfonamide moiety could potentially interact with the hinge region of the Mst1 kinase domain, a common feature of ATP-competitive inhibitors.

  • Cyclopropyl Groups: The N-cyclopropyl group may occupy a hydrophobic pocket within the ATP-binding site. The 4-cyclopropyl group on the phenyl ring could also contribute to binding affinity by interacting with another hydrophobic region.

  • 2-Fluoro Substituent: The fluorine atom at the ortho position can influence the conformation of the phenyl ring and the sulfonamide group, potentially locking it into a more favorable binding conformation. It can also form specific interactions, such as hydrogen bonds or halogen bonds, with the protein.

Safety and Handling

While specific toxicological data for 4-Cyclopropyl-2-fluorobenzenesulfonamide is not available, related sulfonamides are known to be potential skin and eye irritants. It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

4-Cyclopropyl-2-fluorobenzenesulfonamide is a molecule with significant potential in the field of drug discovery, particularly as an inhibitor of Mst1 kinase. Its unique structural features, including the strategic placement of cyclopropyl and fluoro groups, suggest a favorable profile for kinase inhibition. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and insights into its potential biological activity. Further experimental validation of its synthesis, spectroscopic characterization, and biological evaluation are warranted to fully elucidate the therapeutic potential of this promising compound.

References

Sources

Exploratory

4-Cyclopropyl-2-fluorobenzenesulfonamide CAS number and identification

[1] CAS Number: 2193064-69-4 (Sulfonamide) Related CAS: 2168418-36-6 (Sulfonyl Chloride precursor) Executive Summary 4-Cyclopropyl-2-fluorobenzenesulfonamide is a specialized organofluorine building block used extensivel...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 2193064-69-4 (Sulfonamide) Related CAS: 2168418-36-6 (Sulfonyl Chloride precursor)

Executive Summary

4-Cyclopropyl-2-fluorobenzenesulfonamide is a specialized organofluorine building block used extensively in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, c-MET) and voltage-gated sodium channel blockers (e.g., NaV1.7). The compound combines two pharmacologically privileged motifs: the fluorine atom (at the ortho position), which modulates pKa and metabolic stability, and the cyclopropyl group (at the para position), which acts as a rigid, lipophilic bioisostere for alkyl groups, often improving potency and reducing off-target effects.

This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this scaffold in drug discovery.

Chemical Identification & Properties

The following data characterizes the core structure. Researchers should verify specific batch data (CoA) from suppliers.

PropertyValue
Chemical Name 4-Cyclopropyl-2-fluorobenzenesulfonamide
CAS Number 2193064-69-4
Molecular Formula C₉H₁₀FNO₂S
Molecular Weight 215.24 g/mol
SMILES NS(=O)(=O)c1ccc(cc1F)C2CC2
InChI Key (Predicted) IQYRAZWLYFEYOQ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Predicted LogP ~1.5 - 1.8
H-Bond Donors 1 (Primary Amide)
H-Bond Acceptors 2 (Sulfonyl oxygens)

Synthetic Pathways[3][4]

Two primary routes are established for the synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonamide. Route A is preferred for scale-up due to cost-efficiency, while Route B is utilized when the sulfonamide moiety is already present in a precursor library.

Route A: Aminolysis of Sulfonyl Chloride (Preferred)

This method involves the nucleophilic attack of ammonia on the electrophilic sulfur of the sulfonyl chloride.

Precursor: 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride (CAS 2168418-36-6).

Protocol:

  • Preparation: Dissolve 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride (1.0 equiv) in anhydrous THF or Dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C under an inert atmosphere (N₂).

  • Amination: Slowly add a solution of 7N NH₃ in methanol (3-5 equiv) or bubble anhydrous ammonia gas through the solution.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC/LC-MS.

  • Workup: Remove solvent in vacuo. Redissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane/EtOAc gradient).

Route B: Palladium-Catalyzed Suzuki-Miyaura Coupling

This route installs the cyclopropyl group onto a pre-existing sulfonamide scaffold.

Precursor: 4-Bromo-2-fluorobenzenesulfonamide.

Protocol:

  • Reagents: Combine 4-Bromo-2-fluorobenzenesulfonamide (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in Toluene/Water (10:1).

  • Catalyst: Add Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

  • Conditions: Degas with N₂ for 10 minutes. Heat to 90-100°C for 12-16 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite. Wash filtrate with brine.[1]

  • Purification: Silica gel chromatography is usually required to remove palladium residues and de-boronated byproducts.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_logic Selection Logic Start_Cl 4-Cyclopropyl-2-fluoro- benzenesulfonyl chloride (CAS 2168418-36-6) Process_A Aminolysis (NH3/MeOH, 0°C) Start_Cl->Process_A Route A Start_Br 4-Bromo-2-fluoro- benzenesulfonamide Process_B Suzuki Coupling (Cyclopropylboronic acid, Pd cat., K3PO4) Start_Br->Process_B Route B Product 4-Cyclopropyl-2-fluoro- benzenesulfonamide (Target) Process_A->Product Process_B->Product

Caption: Dual synthetic pathways for accessing the target sulfonamide. Route A is generally higher yielding for bulk synthesis.

Strategic Applications in Drug Design

The 4-cyclopropyl-2-fluorophenyl motif is not merely a structural spacer; it is a functional pharmacophore designed to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

The "Magic Methyl" & Cyclopropyl Effect

The cyclopropyl group is often used as a bioisostere for an ethyl or isopropyl group.

  • Metabolic Stability: Unlike alkyl chains, the cyclopropyl C-H bonds are stronger (more s-character), making them less susceptible to oxidation by Cytochrome P450 enzymes (CYP3A4).

  • Conformational Restriction: The rigid ring reduces the entropy penalty upon binding to a protein target, potentially increasing affinity.

The Ortho-Fluorine Effect

The fluorine atom at position 2 (ortho to the sulfonamide) serves three roles:

  • Acidity Modulation: It lowers the pKa of the sulfonamide NH₂, enhancing hydrogen bond donor capability.

  • Conformation Control: Through dipole-dipole interactions, the fluorine can lock the sulfonamide into a specific conformation relative to the phenyl ring.

  • Metabolic Blocking: It blocks the metabolically vulnerable ortho position on the phenyl ring.

Target Classes
  • Kinase Inhibitors: Used in Type II inhibitors where the sulfonamide binds to the "hinge region" or specific pockets in kinases like VEGFR2 (Vascular Endothelial Growth Factor Receptor) and c-MET .

  • Nav1.7 Inhibitors: Sulfonamides are classic pharmacophores for voltage-gated sodium channels, critical for pain management therapeutics.

SAR Logic Diagram

SAR_Logic Scaffold 4-Cyclopropyl-2-fluoro- benzenesulfonamide Effect_F 2-Fluoro Substitution Scaffold->Effect_F Effect_Cyc 4-Cyclopropyl Substitution Scaffold->Effect_Cyc Outcome_F1 Lowers pKa of NH2 (Better H-bond donor) Effect_F->Outcome_F1 Outcome_F2 Blocks Metabolic Attack (Ortho) Effect_F->Outcome_F2 Outcome_Cyc1 Increases Lipophilicity (Membrane Permeability) Effect_Cyc->Outcome_Cyc1 Outcome_Cyc2 Rigid Bioisostere (Reduces Entropy Loss) Effect_Cyc->Outcome_Cyc2 Target High Affinity Drug Candidate Outcome_F1->Target Outcome_F2->Target Outcome_Cyc1->Target Outcome_Cyc2->Target

Caption: Structure-Activity Relationship (SAR) rationale for selecting this specific building block.

Safety and Handling

While specific toxicology data for this intermediate may be limited, it should be handled with the standard precautions for aryl sulfonamides.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • GHS Signal Word: Warning.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.

    • P280: Wear protective gloves/eye protection.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present.[2]

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Hygroscopic nature is possible; keep desiccated.

References

  • Chemikart. (2024). 4-Cyclopropyl-2-fluorobenzenesulfonamide Product Page. Link (Accessed via search).

  • Sigma-Aldrich. (2024). Sulfonyl Chlorides and Sulfonamides in Medicinal Chemistry. Link

  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. (Discusses cyclopropyl/oxetane bioisosterism). Journal of Medicinal Chemistry.
  • RSC Publishing. (2022). Copper-catalyzed four-component reaction of arylcyclopropanes. Link

Sources

Foundational

The Role of the Cyclopropyl Group in Sulfonamide Metabolic Stability: A Technical Guide

Executive Summary This guide addresses a critical optimization strategy in medicinal chemistry: the incorporation of cyclopropyl moieties onto sulfonamide nitrogen atoms to enhance metabolic stability. While the sulfonam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses a critical optimization strategy in medicinal chemistry: the incorporation of cyclopropyl moieties onto sulfonamide nitrogen atoms to enhance metabolic stability. While the sulfonamide core (


) is inherently stable, its 

-substituents are frequent sites of rapid oxidative clearance. Replacing standard alkyl groups (isopropyl, ethyl) with a cyclopropyl group can dramatically reduce intrinsic clearance (

) by exploiting the unique physicochemical properties of the cyclopropane ring. However, this modification introduces a liability risk: Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes. This guide details the mechanistic rationale, experimental validation protocols, and risk mitigation strategies for this specific structural modification.

Part 1: Mechanistic Rationale

The Metabolic "Soft Spot" of -Alkyl Sulfonamides

In drug discovery, primary and secondary sulfonamides are often substituted with alkyl groups to modulate lipophilicity (


) and potency. However, 

-alkyl sulfonamides are prone to rapid

-dealkylation
via CYP450-mediated oxidation.
  • Mechanism: CYP enzymes abstract a hydrogen atom from the

    
    -carbon (adjacent to the nitrogen).
    
  • Result: Formation of an unstable carbinolamine intermediate, which collapses to release the unsubstituted sulfonamide and an aldehyde/ketone.

  • Consequence: High clearance, short half-life (

    
    ), and loss of efficacy.
    
The Cyclopropyl Solution

The cyclopropyl group acts as a "metabolic block" through three distinct physicochemical mechanisms:

  • Bond Dissociation Energy (BDE): The C-H bonds in a cyclopropyl ring have significantly higher BDE (

    
    106 kcal/mol) compared to secondary acyclic carbons (
    
    
    
    95-98 kcal/mol). This raises the activation energy required for the initial Hydrogen Atom Transfer (HAT) step by CYP enzymes (Shanu-Wilson, 2021).
  • Hybridization Effects: The carbon atoms in cyclopropane possess significant

    
    -character (approximating 
    
    
    
    rather than
    
    
    ). This electronic environment disfavors the formation of the radical cation intermediates typically required for oxidation.
  • Steric & Conformational Constraint: The rigid geometry of the cyclopropyl ring can prevent the molecule from adopting the precise orientation required for the "rebound" hydroxylation mechanism in the CYP active site.

Comparative Metrics

Data indicates that replacing an isopropyl group with a cyclopropyl group often results in a favorable shift in ADME properties without sacrificing potency.

PropertyIsopropyl Group (

)
Cyclopropyl Group (

)
Impact
Metabolic Stability Low (Rapid

-hydroxylation)
High (Resistant to oxidation)Decreased

Lipophilicity (

)
1.531.14Improved Sol/LogD
C-H Bond Strength Standard AlkylHigh (Strained ring)Slower Metabolism
CYP Liability Low RiskHigh Risk (MBI) Requires Screening

(Data Source: Barnes et al., 2020; Wilsher et al., 2020)

Part 2: The Liability – Mechanism-Based Inhibition (MBI)

While the cyclopropyl group prevents simple metabolic clearance, it introduces a risk of Time-Dependent Inhibition (TDI) or Suicide Inhibition of CYP enzymes (particularly CYP3A4 and CYP2C9).

The Ring-Opening Mechanism

If a CYP enzyme does succeed in oxidizing the cyclopropyl amine/sulfonamide, it can trigger a catastrophic failure of the enzyme itself.

  • Single Electron Transfer (SET): The CYP heme iron oxidizes the nitrogen to a radical cation.

  • Ring Scission: The cyclopropyl radical is highly unstable and opens to form a reactive carbon-centered radical.

  • Covalent Binding: This radical attacks the heme porphyrin ring or the protein backbone, irreversibly inactivating the enzyme.

Visualization of Pathways

The following diagram contrasts the stabilization pathway with the inactivation liability.

MetabolicPathways Fig 1: The dual fate of cyclopropyl sulfonamides: Stability vs. Mechanism-Based Inactivation. Substrate N-Cyclopropyl Sulfonamide CYP CYP450 (Active Site) Substrate->CYP Binding Stable Metabolic Stability (High C-H BDE) CYP->Stable Resists Oxidation Radical N-Centered Radical Cation CYP->Radical SET Oxidation (Rare but Fatal) Clearance Low Clearance Extended t1/2 Stable->Clearance RingOpen Ring Scission (C-Centered Radical) Radical->RingOpen Fast Adduct Covalent Adduct (Dead Enzyme) RingOpen->Adduct Irreversible Binding

Part 3: Experimental Protocols

To validate the utility of a cyclopropyl substitution, you must assess both stability (benefit) and inactivation potential (risk).

Protocol A: Intrinsic Clearance ( ) in Microsomes

Objective: Confirm that the cyclopropyl group has reduced metabolic turnover.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-warm to 37°C for 5 min. Initiate with NADPH-generating system (1 mM final).

  • Sampling: Aliquot samples at

    
     min into ice-cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    Target:
    
    
    for stable compounds.
Protocol B: Determination (MBI Assessment)

Objective: Quantify the risk of suicide inhibition. This is mandatory for cyclopropyl-containing leads.

Workflow Visualization:

KinactProtocol Fig 2: Critical workflow for determining k_inact and K_I parameters. Step1 Primary Incubation [E] + [I] + NADPH Vary [I] (0 - 50 µM) Vary Time (0 - 30 min) Step2 Dilution Step Dilute 1:10 or 1:50 into Probe Substrate Solution Step1->Step2 At time t Step3 Secondary Incubation Measure Residual Enzyme Activity (e.g., Testosterone 6β-hydroxylation) Step2->Step3 Short duration Step4 Data Analysis Calculate K_obs for each [I] Plot K_obs vs [I] Step3->Step4

Step-by-Step Methodology:

  • Primary Incubation: Incubate HLM with the cyclopropyl sulfonamide (inhibitor) at 5-7 concentrations (e.g., 0, 1, 3, 10, 30, 50, 100 µM) and NADPH.

  • Time Points: At specific intervals (e.g., 0, 5, 10, 20, 30 min), remove an aliquot.

  • Dilution: Dilute the aliquot 10-fold into a secondary incubation mixture containing a standard CYP probe substrate (e.g., Midazolam or Testosterone for CYP3A4) at saturating concentration (

    
    ).
    
    • Why? Dilution minimizes reversible inhibition, leaving only irreversible inactivation effects.

  • Secondary Reaction: Allow the probe reaction to proceed for a short linear time (e.g., 5 min). Terminate with acetonitrile.

  • Analysis: Measure the metabolite of the probe substrate via LC-MS/MS.

  • Calculation:

    • Determine the rate constant of inactivation (

      
      ) for each inhibitor concentration by plotting 
      
      
      
      vs. pre-incubation time.
    • Fit

      
       vs. 
      
      
      
      using the hyperbolic equation:
      
      
    • Critical Threshold: A

      
       ratio 
      
      
      
      suggests high clinical interaction risk (Grimm et al., 2009).

Part 4: Strategic Recommendations

When optimizing a sulfonamide series:

  • Prioritize Cyclopropyls for Metabolic Hotspots: Use this group specifically when the

    
    -alkyl substituent is the primary site of metabolic instability.
    
  • Screen Early for MBI: Do not wait for late-stage lead optimization. Run single-point IC50 shift assays (IC50 +/- NADPH pre-incubation). If the IC50 shifts > 1.5-fold, proceed to full

    
     determination (Obach et al., 2007).
    
  • Mitigation Strategy: If MBI is observed, introduce steric bulk (e.g., a methyl group) on the cyclopropyl ring or adjacent to it to prevent the initial radical formation, or switch to a bioisostere like an oxetane (lower lipophilicity, no radical ring opening risk) or a fluorinated ethyl group.

References

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups: a double-edged sword. Hypha Discovery. Link

  • Barnes, N. et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link

  • Wilsher, N.E. et al. (2020). The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry. Link

  • Grimm, S.W. et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition.[2][3] Link

  • Obach, R.S. et al. (2007). Mechanism-Based Inactivation of Human Cytochrome P450 Enzymes and the Prediction of Drug-Drug Interactions. Drug Metabolism and Disposition.[2][3] Link

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Link

Sources

Foundational

literature review of 2-fluorobenzenesulfonamide scaffolds in drug discovery

Executive Summary The 2-fluorobenzenesulfonamide scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between physicochemical optimization and target specificity.[1] Unlike it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-fluorobenzenesulfonamide scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between physicochemical optimization and target specificity.[1] Unlike its non-fluorinated or para-fluorinated counterparts, the ortho-fluorine substituent introduces unique electronic and steric properties—specifically the "ortho effect"—which modulates the acidity (pKa) of the sulfonamide nitrogen, influences conformation via intramolecular electrostatic interactions, and blocks metabolic degradation sites.

This technical guide analyzes the 2-fluorobenzenesulfonamide scaffold's role in drug discovery, focusing on its application in oncology (BRAF inhibitors, Bcl-2 antagonists) and enzyme inhibition (Carbonic Anhydrases). It provides validated synthetic protocols, Structure-Activity Relationship (SAR) insights, and mechanistic visualizations.

Chemical Rationale: The "Ortho-Fluorine" Effect

The incorporation of a fluorine atom at the C2 position of the benzenesulfonamide ring is rarely accidental. It serves three critical medicinal chemistry functions:

  • pKa Modulation: The electron-withdrawing nature of fluorine (inductive effect,

    
    ) at the ortho position lowers the pKa of the sulfonamide 
    
    
    
    (typically from ~10.0 to ~9.0-9.5). This increases the fraction of the ionized species (anion) at physiological pH, which is the active pharmacophore for metal-binding targets like Carbonic Anhydrases (Zn²⁺ coordination).
  • Conformational Locking: The 2-fluoro substituent can induce a preferred conformation through dipole-dipole repulsion with the sulfonyl oxygens or weak intramolecular hydrogen bonding with the amide proton. This reduces the entropic penalty upon binding to a rigid protein pocket.

  • Metabolic Blockade: The C2 position is a common site for oxidative metabolism (e.g., hydroxylation). Fluorine substitution effectively blocks this metabolic soft spot, enhancing the molecule's half-life (

    
    ).
    
Table 1: Physicochemical Impact of Fluorine Substitution
PropertyBenzenesulfonamide (H)4-Fluorobenzenesulfonamide2-Fluorobenzenesulfonamide
Hammett

(approx)
0.000.060.20-0.30 (ortho effect)
pKa (Sulfonamide NH) ~10.1~9.8~9.2
Lipophilicity (

)
Reference+0.15+0.20
Metabolic Stability Low (C2/C4 oxidation)Medium (C2 oxidation possible)High (C2 blocked)

Synthetic Methodologies

The construction of 2-fluorobenzenesulfonamide scaffolds typically proceeds via nucleophilic substitution on 2-fluorobenzene-1-sulfonyl chloride .[2] Below is a field-validated protocol for synthesizing N-substituted derivatives, designed for high yield and purity.

Protocol: Synthesis of N-Aryl-2-fluorobenzenesulfonamides

Objective: Synthesis of N-(4-methoxyphenyl)-2-fluorobenzenesulfonamide. Scale: 1.0 mmol.

Reagents
  • Starting Material: 2-Fluorobenzene-1-sulfonyl chloride (1.0 equiv, 194.6 mg).

  • Nucleophile: p-Anisidine (1.1 equiv, 135.5 mg).

  • Base: Pyridine (2.0 equiv, 160 µL) or Triethylamine (1.5 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous (5 mL).

  • Catalyst: DMAP (4-Dimethylaminopyridine), 0.1 equiv (optional, for sluggish amines).

Step-by-Step Workflow
  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.1 equiv) in anhydrous DCM (3 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Pyridine (2.0 equiv) to the amine solution. Cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Dissolve 2-fluorobenzene-1-sulfonyl chloride (1.0 equiv) in DCM (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

  • Quench & Workup:

    • Quench with 1M HCl (10 mL) to neutralize excess pyridine and solubilize unreacted amine.

    • Extract with DCM (

      
       mL).
      
    • Wash the combined organic layer with Brine (15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: Amine + DCM Cool Add Base (Pyridine) Cool to 0°C Start->Cool Add Dropwise Addition: 2-Fluorobenzene-1-sulfonyl chloride Cool->Add React Stir at RT (4-6h) Monitor TLC Add->React Quench Quench: 1M HCl (Remove Pyridine) React->Quench Complete Workup Extraction (DCM) Wash (Brine) Dry (Na2SO4) Quench->Workup Purify Purification: Recrystallization or Flash Column Workup->Purify Final Product: N-Aryl-2-fluorobenzenesulfonamide Purify->Final

Caption: Step-by-step synthetic workflow for the generation of N-substituted 2-fluorobenzenesulfonamides via nucleophilic substitution.

Therapeutic Applications & SAR

Oncology: BRAF Inhibition (The Dabrafenib Case)

The most prominent validation of the 2-fluorobenzenesulfonamide scaffold is Dabrafenib (Tafinlar), a BRAF inhibitor used for melanoma. While Dabrafenib utilizes a 2,6-difluorobenzenesulfonamide, the rationale stems directly from the 2-fluoro optimization.

  • Mechanism: The sulfonamide oxygen atoms form hydrogen bonds with the backbone NH of Asp594 and Phe595 in the BRAF kinase ATP-binding pocket.

  • Role of Fluorine: The 2,6-difluoro substitution increases the lipophilicity and twists the benzene ring out of plane relative to the sulfonamide, optimizing the fit within the hydrophobic pocket while preventing metabolic attack.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classic zinc-binding groups (ZBG) for CA inhibitors. The 2-fluorobenzenesulfonamide moiety is particularly effective against tumor-associated isoforms hCA IX and hCA XII .

  • Mechanism: The sulfonamide acts as a transition state analogue. The ionized nitrogen (

    
    ) coordinates to the Zn²⁺ ion in the enzyme's active site.
    
  • 2-Fluoro Advantage: The electron-withdrawing fluorine lowers the pKa, ensuring a higher concentration of the anionic species at the slightly acidic pH of the tumor microenvironment (hypoxia).

Visualization: Carbonic Anhydrase Inhibition Mechanism

CAMechanism Inhibitor 2-Fluorobenzene- sulfonamide (R-SO2NH2) Ionization Deprotonation (pKa ~9.2) Inhibitor->Ionization -H+ Anion Active Anion (R-SO2NH-) Ionization->Anion Target Carbonic Anhydrase Active Site (Zn2+) Anion->Target Enters Pocket Interaction Coordination Bond (N- ... Zn2+) Target->Interaction Effect Block Catalysis (CO2 -> HCO3-) Interaction->Effect OrthoF 2-Fluoro Substituent: 1. Lowers pKa (facilitates anion) 2. Steric fit OrthoF->Ionization

Caption: Mechanistic pathway of Carbonic Anhydrase inhibition by 2-fluorobenzenesulfonamides, highlighting the critical role of ionization.

Key References

  • Supuran, C. T. (2023).[3] Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Institutes of Health (NIH). Link

  • BenchChem Technical Report . (2025). Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride. BenchChem. Link

  • BOC Sciences . (2023). NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. Biochemistry.

  • Ossila . (2024). 4-Fluorobenzenesulfonamide: A fluorinated sulfonamide building block for drug discovery. Ossila. Link

  • Zaremba, P. Yu., et al. (2024).[4] Antiviral Activity of Low-Molecular-Weight Fluorinated Compounds Against Influenza A (H1N1) Virus. Microbiological Journal. Link

  • Moi, D., et al. (2023). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules (MDPI). Link

  • PubChem . (2024). 2-Fluorobenzenesulfonamide Compound Summary. National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-Cyclopropyl-2-fluorobenzenesulfonamide

Executive Summary & Strategic Analysis 4-Cyclopropyl-2-fluorobenzenesulfonamide is a high-value pharmacophore often utilized in the development of Nav1.7 inhibitors for pain management and ROR modulators for autoimmune d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

4-Cyclopropyl-2-fluorobenzenesulfonamide is a high-value pharmacophore often utilized in the development of Nav1.7 inhibitors for pain management and ROR


 modulators for autoimmune disorders. The combination of the electron-withdrawing sulfonamide and the lipophilic, metabolically stable cyclopropyl group creates a unique electronic and steric profile essential for binding affinity in hydrophobic pockets.

This guide details a modular, two-step synthesis designed for scalability and reproducibility. Unlike traditional routes that might attempt late-stage chlorosulfonation (which suffers from regioselectivity issues due to the directing conflict between the fluorine and cyclopropyl groups), this protocol utilizes a Suzuki-Miyaura cross-coupling on a pre-functionalized sulfonamide scaffold.

Strategic Advantages of This Protocol:
  • Regiocontrol: By starting with 4-bromo-2-fluorobenzenesulfonyl chloride, the substitution pattern is locked in from the start, eliminating isomer separation.

  • Functional Group Tolerance: The sulfonamide moiety is established before the metal-catalyzed coupling, preventing catalyst poisoning often seen with free sulfonyl chlorides.

  • Scalability: The use of robust palladium catalysts (Pd(dppf)Cl

    
     or Pd(OAc)
    
    
    
    /PCy
    
    
    ) ensures high yields even on gram-scale preparations.

Retrosynthetic Analysis

The logical disconnection relies on the stability of the aryl-sulfonamide bond during palladium-catalyzed cross-coupling.

Retrosynthesis Target 4-Cyclopropyl-2-fluorobenzenesulfonamide (Target) Inter 4-Bromo-2-fluorobenzenesulfonamide (Stable Intermediate) Target->Inter C-C Bond Formation (Suzuki) Start 4-Bromo-2-fluorobenzenesulfonyl chloride (Commercially Available) Inter->Start S-N Bond Formation (Amidation) Reagent1 Cyclopropylboronic Acid (Suzuki Coupling) Reagent1->Target Reagent2 Ammonia (NH3) (Amidation) Reagent2->Inter

Figure 1: Retrosynthetic strategy prioritizing the stability of the sulfonamide group prior to C-C bond formation.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluorobenzenesulfonamide

Objective: Convert the reactive sulfonyl chloride to the stable sulfonamide. Starting Material: 4-Bromo-2-fluorobenzenesulfonyl chloride (CAS: 216159-03-4).[1][2]

Reagents & Stoichiometry:
ReagentEquiv.Role
4-Bromo-2-fluorobenzenesulfonyl chloride1.0Substrate
Ammonia (28% aq. or 7N in MeOH)5.0 - 10.0Nucleophile
Tetrahydrofuran (THF)Solvent (5 mL/mmol)Solvent
Ethyl Acetate (EtOAc)N/AExtraction
Protocol:
  • Preparation: Charge a round-bottom flask with 4-Bromo-2-fluorobenzenesulfonyl chloride (1.0 equiv) and dissolve in THF (anhydrous is preferred but not strictly required). Cool the solution to 0°C using an ice bath.

  • Amidation: Slowly add the Ammonia solution (excess) dropwise over 15 minutes. Caution: Exothermic reaction.

    • Note: If using aqueous ammonia, ensure vigorous stirring to maximize phase transfer. If using NH

      
       in MeOH, a precipitate (NH
      
      
      
      Cl) will form immediately.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS. The starting material spot should disappear completely.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove THF/MeOH.

    • Dilute the residue with water and extract with EtOAc (3x).

    • Wash the combined organic layers with 1N HCl (to remove excess ammonia), water, and brine.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: The crude product is typically a white solid of sufficient purity (>95%) for the next step. If necessary, recrystallize from Ethanol/Water.

Step 2: Suzuki-Miyaura Coupling (The Critical Step)

Objective: Install the cyclopropyl ring using a palladium-catalyzed cross-coupling. Mechanism: Oxidative addition of Pd into the Ar-Br bond, followed by transmetallation with the cyclopropylboronate and reductive elimination.

Reagents & Stoichiometry:
ReagentEquiv.Role
4-Bromo-2-fluorobenzenesulfonamide1.0Electrophile
Cyclopropylboronic acid1.5Nucleophile
Pd(dppf)Cl

· DCM
0.05 (5 mol%)Catalyst
Potassium Phosphate (K

PO

)
3.0Base
Toluene / Water3:1 ratioSolvent System

Alternative Catalyst System: Pd(OAc)


 (5 mol%) + Tricyclohexylphosphine (PCy

, 10 mol%) is highly effective for sterically demanding or electron-rich couplings [1].
Protocol:
  • Inert Atmosphere: Flame-dry a reaction vial or flask and purge with Nitrogen or Argon. Oxygen exclusion is critical for Suzuki couplings.

  • Loading: Add the sulfonamide (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), K

    
    PO
    
    
    
    (3.0 equiv), and the Pd catalyst (5 mol%) to the flask.
  • Solvent Addition: Add degassed Toluene and Water (3:1 ratio).

    • Tech Tip: Degas solvents by sparging with nitrogen for 15 minutes prior to addition.

  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours.

    • Monitoring: Check LCMS for the mass of the product (M+H or M-H depending on ionization mode). Cyclopropylboronic acid can sometimes undergo protodeboronation; adding excess (up to 2.0 equiv) helps drive conversion.

  • Work-up:

    • Cool to RT. Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

    • Separate the layers.[3][4] Wash the organic layer with water and brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 40% EtOAc in Hexanes.

    • Yield Expectation: 75–90%.

Reaction Workflow Diagram

Workflow cluster_Step1 Step 1: Sulfonamide Formation cluster_Step2 Step 2: Suzuki Coupling Start Start: 4-Bromo-2-fluorobenzenesulfonyl chloride Mix1 Add NH3 (in MeOH or THF) 0°C -> RT, 2 hrs Start->Mix1 Workup1 Workup: Extract EtOAc, Wash 1N HCl Mix1->Workup1 Inter Intermediate: 4-Bromo-2-fluorobenzenesulfonamide Workup1->Inter Reagents Add: Cyclopropylboronic acid (1.5 eq) Pd(dppf)Cl2 (5 mol%), K3PO4 (3 eq) Inter->Reagents Condition Solvent: Toluene/H2O (3:1) Temp: 100°C, 4-12h (Inert Atm) Reagents->Condition Purify Purification: Flash Chromatography (Hex/EtOAc) Condition->Purify Final Product: 4-Cyclopropyl-2-fluorobenzenesulfonamide Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis of the target sulfonamide.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Step 2) Catalyst poisoning or Oxygen presenceEnsure rigorous degassing of solvents. Switch to Pd(OAc)

/PCy

which is often more active for cyclopropyl couplings [1].
Protodeboronation Instability of Cyclopropylboronic acidAdd the boronic acid in portions. Increase equivalents to 2.0. Use Cyclopropyltrifluoroborate salt instead (requires higher temp).
Homocoupling (Biaryl) Oxidative coupling of boronic acidReduce the amount of Oxygen. Ensure base is not in huge excess initially.
Regioisomer Impurities Incorrect Starting MaterialVerify the CAS of the sulfonyl chloride (216159-03-4). Do not attempt chlorosulfonation of 1-cyclopropyl-3-fluorobenzene unless necessary.

References

  • Sigma-Aldrich. "4-Bromo-2-fluorobenzenesulfonyl chloride Product Sheet." Sigma-Aldrich Catalog.

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic Chemistry Portal.

  • PubChem. "4-Bromo-2-fluorobenzenesulfonyl chloride Compound Summary." National Library of Medicine.

Sources

Application

Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution (SNAr) on 2-Fluorobenzenesulfonamides

Introduction: The Strategic Value of 2-Fluorobenzenesulfonamides in Synthesis In the landscape of medicinal chemistry and materials science, the benzenesulfonamide scaffold is a cornerstone, integral to the structure of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 2-Fluorobenzenesulfonamides in Synthesis

In the landscape of medicinal chemistry and materials science, the benzenesulfonamide scaffold is a cornerstone, integral to the structure of numerous therapeutic agents and functional materials.[1][2] The strategic functionalization of this scaffold is paramount for developing novel molecular entities. Nucleophilic Aromatic Substitution (SNAr) on activated aryl halides offers a powerful and reliable method for C-N, C-O, and C-S bond formation.

This guide focuses on the 2-fluorobenzenesulfonamide core. The potent electron-withdrawing nature of the sulfonamide group (-SO₂NHR) profoundly activates the aromatic ring, making the ortho-positioned fluorine atom an excellent leaving group for SNAr reactions.[3][4] This reactivity profile allows for the precise and often high-yielding introduction of diverse nucleophiles under relatively mild conditions, a critical advantage in complex, multi-step syntheses. We will explore the mechanistic underpinnings, provide field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAr reaction on 2-fluorobenzenesulfonamides proceeds via a well-established two-step addition-elimination mechanism .[5][6] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Determining Step) The reaction is initiated by the attack of a nucleophile (:Nu⁻) on the electron-deficient carbon atom bearing the fluorine leaving group. This step disrupts the aromaticity of the ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[7][8][9] This initial addition is typically the slowest step of the reaction (the rate-determining step) because it involves the loss of aromatic stabilization.[5][7] The potent electron-withdrawing sulfonamide group at the ortho position is critical for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of this step.

Step 2: Elimination of Fluoride and Restoration of Aromaticity (Fast Step) The Meisenheimer complex rapidly rearomatizes by expelling the fluoride ion. This elimination step is fast because it restores the highly stable aromatic system.[5][8]

Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr reactions.[4][6] This is a direct consequence of the mechanism: the rate is determined by the initial attack, which is accelerated by fluorine's high electronegativity, not by the C-F bond cleavage.

Caption: SNAr Mechanism on 2-Fluorobenzenesulfonamide

Critical Experimental Parameters: A Scientist's Perspective

The success of an SNAr reaction hinges on the careful selection of several key parameters. The choices are not arbitrary; they are dictated by the reaction mechanism and the specific properties of the reactants.

  • Nucleophile Selection : A wide variety of nucleophiles are effective, including primary and secondary amines, alcohols/phenols, and thiols.[4][10] The nucleophilicity of the reagent is a key driver; stronger nucleophiles generally lead to faster reactions. For weakly nucleophilic species (e.g., alcohols, some amines), a base is required to generate the more potent anionic nucleophile (e.g., alkoxide).

  • Choice of Solvent : Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are the solvents of choice for SNAr reactions.[11][12]

    • Causality : These solvents are highly effective at solvating the counter-ion (e.g., K⁺, Na⁺) of the base or nucleophile but do not strongly solvate the anionic nucleophile itself through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining addition step.[12] In contrast, polar protic solvents (e.g., water, ethanol) can form a solvent shell around the nucleophile via hydrogen bonding, stabilizing it and reducing its reactivity.[11]

  • The Role of the Base : A base is often essential, serving one of two primary roles:

    • Deprotonation of the Nucleophile : For nucleophiles like alcohols, phenols, or thiols, a base (e.g., NaH, K₂CO₃, KOtBu) is used to deprotonate them, forming the much more reactive alkoxide, phenoxide, or thiolate anion.[13]

    • Scavenging HX : For reactions with amine nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Et₃N, DIPEA) is often added to neutralize the HF that is generated, preventing the protonation and deactivation of the amine nucleophile.

  • Temperature Control : While the activation of the ring by the sulfonamide group allows for relatively mild conditions, heating is often required to achieve a reasonable reaction rate. Typical temperatures range from room temperature to 120 °C.[6][10]

    • Self-Validation : Reaction progress should always be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time and temperature and to confirm the consumption of starting material.[6]

Data Presentation: Typical Conditions for Diverse Nucleophiles

The following table summarizes representative starting conditions for the SNAr reaction on a generic 2-fluorobenzenesulfonamide with various classes of nucleophiles. Researchers should note that optimization is often necessary for specific substrates.

Nucleophile ClassExample NucleophileTypical BaseRecommended SolventTemperature (°C)Estimated Yield (%)
N-Nucleophiles Primary/Secondary AmineK₂CO₃, Et₃NDMF, DMSO, MeCN25 - 10075 - 95
AnilineK₂CO₃, Cs₂CO₃DMSO, NMP80 - 12060 - 85
Heterocyclic AmineK₃PO₄, K₂CO₃Dioxane, t-Amyl Alcohol80 - 11070 - 90
O-Nucleophiles PhenolK₂CO₃, Cs₂CO₃DMF, DMSO60 - 10080 - 95
Aliphatic AlcoholNaH, KOtBuTHF, DMF25 - 8070 - 90
S-Nucleophiles ThiophenolK₂CO₃, NaHDMF, THF0 - 6085 - 98

Detailed Experimental Protocols

The following protocols provide a robust starting point for performing SNAr reactions on 2-fluorobenzenesulfonamides.

Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol details a typical procedure for C-N bond formation.

Materials:

  • 2-Fluorobenzenesulfonamide (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add 2-fluorobenzenesulfonamide (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent and Reagent Addition : Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Add morpholine (1.2 eq) to the suspension via syringe.

  • Reaction Execution : Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[6]

  • Work-up : Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product : Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-morpholinobenzenesulfonamide. Characterize the final product by NMR and MS to confirm its identity and purity.

Protocol 2: Reaction with a Phenolic Nucleophile (e.g., Phenol)

This protocol details a typical procedure for C-O bond formation.

Materials:

  • 2-Fluorobenzenesulfonamide (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add phenol (1.1 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvent and Reagent Addition : Add anhydrous DMSO to achieve a concentration of approximately 0.2 M, and stir the mixture at room temperature for 15 minutes. Add the 2-fluorobenzenesulfonamide (1.0 eq).

  • Reaction Execution : Heat the reaction mixture to 100 °C.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS (typically 6-18 hours).

  • Work-up : After cooling, dilute the reaction with water and acidify carefully with 1M HCl to a neutral pH. Extract the product with ethyl acetate (3x).[13]

  • Purification : Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Final Product : Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2-phenoxybenzenesulfonamide.

Caption: General Experimental Workflow for SNAr Reactions

Conclusion

The nucleophilic aromatic substitution on 2-fluorobenzenesulfonamides is a highly effective and versatile strategy for the synthesis of complex molecules. The strong activation provided by the sulfonamide group enables the reaction to proceed under manageable conditions with a broad array of nucleophiles. By understanding the underlying addition-elimination mechanism and carefully controlling the key experimental parameters of solvent, base, and temperature, researchers can reliably leverage this reaction to achieve their synthetic goals. The protocols provided herein serve as a validated starting point for the successful application of this essential transformation.

References

  • University of Illinois. (n.d.). Nucleophilic Aromatic Substitution by Addition–Elimination (SNAr). Department of Chemistry. Available at: [Link] (Note: Specific document not found, general university resource).

  • ResearchGate. (2026, January 29). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. Available at: [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction mechanism. YouTube. Available at: [Link]

  • IJARSCT. (2024, November 15). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • Javaid, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]

  • Cole, M. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]

  • Nature. (2025, February 13). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Available at: [Link]

  • Thieme. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Synfacts. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available at: [Link]

  • University of Calgary. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. Available at: [Link] (Note: Link is to a general chapter, not a specific document).

  • Química Organica.org. (n.d.). Solvent in Nucleophilic Substitution - SN2. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of [18F]Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones. Available at: [Link]

  • Semantic Scholar. (n.d.). Ruthenium-catalyzed nucleophilic fluorination of halobenzenes. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Available at: [Link]

  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]

  • ResearchGate. (2016, July 1). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. Available at: [Link]

  • PubMed Central (PMC). (2024, July 17). Regioconvergent Nucleophilic Substitutions with Morita–Baylis–Hillman Fluorides. Available at: [Link]

  • ResearchGate. (2025, August 10). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Available at: [Link]

  • MDPI. (2025, June 27). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. Available at: [Link]

Sources

Method

The Strategic Integration of Cyclopropyl and Benzenesulfonamide Moieties in Modern Kinase Inhibitor Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the chemical and biological rationale for incorporating cyclopropyl and 2-fluorobenzenesulfonamide fragments...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical and biological rationale for incorporating cyclopropyl and 2-fluorobenzenesulfonamide fragments into novel kinase inhibitors. While direct extensive research on 4-Cyclopropyl-2-fluorobenzenesulfonamide as a specific kinase inhibitor is not publicly available, its constituent parts represent highly valuable and validated pharmacophores in contemporary medicinal chemistry. This document will, therefore, use this structure as a conceptual framework to detail the strategic advantages these moieties offer and to provide robust protocols for the evaluation of such compounds in a kinase inhibitor research program.

Introduction: The Rationale for Privileged Fragments in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in drug discovery, particularly in oncology and immunology. The design of small molecule kinase inhibitors is a nuanced endeavor, requiring a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. Success often hinges on the strategic use of "privileged fragments"—structural motifs that are repeatedly found in successful drugs due to their optimal interactions with biological targets and their positive influence on drug-like properties.

The cyclopropyl ring and the sulfonamide group are two such privileged fragments.[1][2] The cyclopropyl group, with its unique conformational rigidity and electronic character, is a powerful tool for enhancing potency and metabolic stability.[3][4] Simultaneously, the benzenesulfonamide moiety serves as a versatile hydrogen-bonding scaffold, crucial for anchoring inhibitors within the ATP-binding pocket of many kinases.[5][6] This guide will dissect the individual and synergistic contributions of these fragments and provide detailed methodologies for researchers seeking to leverage these principles in their own discovery programs.

Part 1: The Cyclopropyl Moiety: A Compact Powerhouse for Potency and Pharmacokinetics

The cyclopropyl group is far more than a simple saturated ring; its significant ring strain imparts unique electronic and structural properties that medicinal chemists can exploit.[1][2] It is the most frequently used small ring in medicinal chemistry and appears in over 60 marketed pharmaceuticals.[2]

Key Advantages of the Cyclopropyl Group:
  • Enhanced Potency through Conformational Rigidity : The rigid, planar nature of the cyclopropyl ring can lock a molecule into its bioactive conformation. This pre-organization reduces the entropic penalty upon binding to the target kinase, often leading to a significant increase in potency.[1][7]

  • Improved Metabolic Stability : The carbon-hydrogen bonds of a cyclopropane ring are shorter and stronger than those in typical alkyl groups.[1][4] This increased bond dissociation energy makes the cyclopropyl moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[7][8] Replacing metabolically labile groups like isopropyl or ethyl with a cyclopropyl ring is a common and effective strategy to improve a compound's half-life.[8]

  • Modulation of Physicochemical Properties : The cyclopropyl group is often used as a bioisosteric replacement for gem-dimethyl groups or even phenyl rings to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][7] It can fine-tune lipophilicity and pKa, helping to achieve the desired balance for cell permeability and solubility.

  • Vectorial Orientation and Hydrophobic Interactions : In some cases, the cyclopropyl group can fit into small, well-defined hydrophobic pockets within the kinase active site that cannot accommodate larger groups. A notable example is its use in certain Tropomyosin Receptor Kinase (TRK) inhibitors, where the cyclopropyl group occupies a specific hydrophobic cleft.[9]

Part 2: The Benzenesulfonamide Moiety: A Versatile Anchor for Kinase Binding

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial agents, diuretics, and a growing number of targeted therapies.[10][11] In the context of kinase inhibitors, the benzenesulfonamide scaffold is particularly effective.

Key Roles of the Benzenesulfonamide Group:
  • Hydrogen Bonding Interactions : The sulfonamide NH and SO₂ groups are excellent hydrogen bond donors and acceptors, respectively. This allows them to form strong, directional interactions with the amino acid residues of the kinase hinge region—the flexible loop that connects the N- and C-lobes of the kinase and is critical for ATP binding.[12] This anchoring interaction is a hallmark of many Type I kinase inhibitors.

  • Zinc-Binding Group in Metalloproteins : While most kinases are not metalloenzymes, it is worth noting the sulfonamide group's ability to coordinate with zinc ions, which is crucial for its inhibitory activity against other enzyme classes like carbonic anhydrases.[13] This highlights its versatility as a pharmacophore.

  • Scaffold for Vectorial Elaboration : The phenyl ring of the benzenesulfonamide provides a rigid scaffold from which other chemical groups can be projected into different pockets of the kinase active site to enhance potency and selectivity. This has been effectively demonstrated in the development of inhibitors for AXL kinase, PI3K/mTOR, and TGF-βR1.[14][15][16]

The 2-fluoro substitution on the benzenesulfonamide ring, as in our conceptual molecule, is a common medicinal chemistry tactic. The fluorine atom can block potential sites of metabolism on the aromatic ring and modulate the acidity of the sulfonamide proton, thereby fine-tuning its hydrogen bonding characteristics.

Part 3: Experimental Application Notes & Protocols

The following protocols provide a robust framework for the initial characterization of a novel kinase inhibitor incorporating the aforementioned chemical moieties.

Protocol 1: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This biochemical assay directly measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase.

Causality and Principle: This assay quantifies the phosphorylation of a substrate peptide by the kinase. The addition of a phosphate group changes the net charge of the peptide, allowing for its separation from the unphosphorylated substrate via capillary electrophoresis. The ratio of phosphorylated to unphosphorylated peptide is a direct measure of kinase activity.[17]

Step-by-Step Methodology:

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare a stock solution of the purified recombinant kinase of interest in kinase buffer.

    • Prepare a stock solution of a fluorescently labeled substrate peptide specific for the kinase.

    • Prepare a stock solution of ATP at a concentration close to the known Km for the target kinase.

    • Prepare serial dilutions of the test compound (e.g., 4-Cyclopropyl-2-fluorobenzenesulfonamide analog) in 100% DMSO, followed by a final dilution into kinase buffer. A known inhibitor (e.g., Staurosporine or a clinically relevant inhibitor for the target) should be used as a positive control.

  • Assay Plate Setup :

    • In a 384-well plate, add 5 µL of the diluted test compound or control to the appropriate wells.

    • Add 10 µL of the kinase/peptide substrate mixture to all wells.

    • Allow the plate to incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation and Termination of Reaction :

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes), determined during assay optimization.

    • Terminate the reaction by adding 25 µL of a stop buffer (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent, 10 mM EDTA).

  • Data Acquisition and Analysis :

    • Analyze the plate on a capillary electrophoresis instrument (e.g., Caliper LabChip EZ Reader).

    • The instrument will measure the peak heights of the unphosphorylated substrate and the phosphorylated product.

    • Calculate the percent inhibition for each compound concentration relative to DMSO-only (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Protocol 2: Cellular Target Engagement via Western Blot

This cell-based assay determines if the compound can inhibit the kinase in a physiological context, measured by a change in the phosphorylation of a downstream substrate.

Causality and Principle: If the inhibitor successfully enters the cell and engages its target kinase, the phosphorylation of that kinase's direct downstream substrate will be reduced. Western blotting uses antibodies to detect the levels of both the total substrate protein and its phosphorylated form, providing a direct readout of the inhibitor's cellular activity.

Step-by-Step Methodology:

  • Cell Culture and Treatment :

    • Culture a relevant cancer cell line (known to have an active signaling pathway involving the target kinase) in appropriate media until they reach ~80% confluency.

    • Serum-starve the cells for 12-24 hours if the pathway is activated by growth factors.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours). Include a vehicle (DMSO) control.

    • If applicable, stimulate the cells with a growth factor (e.g., EGF, HGF) for a short period (e.g., 15 minutes) before harvesting to ensure the pathway is activated.

  • Protein Extraction :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting :

    • Normalize the protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by size by running them on an SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection :

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Strip the membrane and re-probe with an antibody for the total protein of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis :

    • Quantify the band intensities using software like ImageJ.

    • Normalize the phospho-protein signal to the total protein signal for each treatment condition.

    • Plot the normalized signal against the compound concentration to determine the cellular IC₅₀.

Data Presentation and Visualization

Effective drug discovery relies on clear data interpretation. Structure-Activity Relationship (SAR) data should be tabulated to facilitate analysis.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for a Hypothetical Kinase Inhibitor Series

Compound IDR1 GroupR2 GroupKinase IC₅₀ (nM)Cell Viability IC₅₀ (µM)
H-001CyclopropylH550>10
H-002IsopropylH1200>10
H-003Cyclopropyl4-morpholino250.8
H-004Cyclopropyl3-pyridyl150.5
H-005Phenyl4-morpholino1505.2

This table illustrates how modifications to a core scaffold can impact biochemical potency and cellular activity. For instance, comparing H-001 and H-002 suggests the cyclopropyl group is superior to isopropyl for kinase activity. Comparing H-001 to H-003 and H-004 shows that adding substituents to the benzenesulfonamide ring to probe other pockets can dramatically improve potency.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing complex biological systems and experimental processes.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Protein RTK->Adaptor Activates GEF GEF Adaptor->GEF Ras Ras GEF->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factor ERK->TF Translocates & Phosphorylates Inhibitor Your Inhibitor (e.g., targeting Raf) Inhibitor->Raf Gene Gene Expression (Proliferation, Survival) TF->Gene GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: A generic MAP Kinase signaling pathway, a common target for cancer drugs.

Kinase_Binding_Pocket cluster_pocket Kinase ATP Binding Pocket cluster_inhibitor Hypothetical Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue (Hydrophobic) d_pocket Hydrophobic Pocket ribose_pocket Ribose Pocket sulfonamide Benzenesulfonamide Moiety sulfonamide->hinge H-Bonds cyclopropyl Cyclopropyl Moiety cyclopropyl->d_pocket Hydrophobic Interaction core Core Scaffold core->gatekeeper van der Waals

Caption: Key interactions of a hypothetical inhibitor in a kinase ATP pocket.

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead (SAR by Synthesis) HTS->Hit_to_Lead Lead_Op Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Op Preclinical Preclinical Development (In Vivo Models) Lead_Op->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A simplified workflow for small molecule kinase inhibitor discovery.

References

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Application

Application Notes and Protocols: Modern Derivatization Techniques for Primary Sulfonamides in Organic Synthesis

Introduction: The Enduring Significance and Synthetic Versatility of Sulfonamides The sulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance and Synthetic Versatility of Sulfonamides

The sulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from classical antibacterial "sulfa drugs" to modern treatments for cancer, diabetes, and hypertension.[1][2] Primary sulfonamides (R-SO₂NH₂) in particular offer a unique synthetic handle. Their acidic N-H protons and the stability of the sulfonyl group provide a platform for a rich variety of chemical transformations.

The derivatization of primary sulfonamides is a critical strategy in drug discovery and development. It allows chemists to meticulously tune a molecule's physicochemical and pharmacological properties. By modifying the sulfonamide nitrogen, researchers can alter acidity, lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile and enhancing its interaction with biological targets.[1]

This guide provides an in-depth exploration of the principal techniques for derivatizing primary sulfonamides. It moves beyond a simple listing of reactions to explain the underlying principles and strategic considerations behind each method. Detailed, field-proven protocols are provided for key transformations, empowering researchers to confidently apply these techniques in their own laboratories. We will delve into three core areas: N-acylation to generate crucial carboxylic acid bioisosteres, N-alkylation to introduce structural diversity, and modern N-arylation cross-coupling reactions to access key pharmacophores.

Part I: N-Acylation: Crafting Carboxylic Acid Bioisosteres

Scientific Rationale

One of the most powerful strategies in medicinal chemistry is the use of N-acyl sulfonamides as bioisosteric replacements for carboxylic acids. This functional group masterfully mimics the key properties of a carboxylate group; its acidity is comparable, with pKa values typically in the range of 3.5–4.5, and the geometry of the two sulfonyl oxygens allows for similar hydrogen bonding interactions.[3][4] Furthermore, N-acyl sulfonamides often exhibit superior hydrolytic and enzymatic stability compared to their carboxylic acid counterparts and provide additional vectors for structural modification, allowing for more extensive exploration of a target's binding pocket.[3][4]

General Workflow: N-Acylation of a Primary Sulfonamide

N_Acylation_Workflow cluster_reactants Reactants & Reagents PrimarySulfonamide Primary Sulfonamide (R-SO₂NH₂) Product N-Acyl Sulfonamide (R-SO₂NHCOR') PrimarySulfonamide->Product Acylation AcylatingAgent Acylating Agent (e.g., R'COCl, (R'CO)₂O) AcylatingAgent->Product CatalystBase Catalyst / Base (e.g., H₂SO₄, Pyridine, Cu(OTf)₂) CatalystBase->Product

Caption: General workflow for synthesizing N-acyl sulfonamides.

Comparative Overview of N-Acylation Methods
MethodKey ReagentsTypical ConditionsScope & Advantages
Classical Basic Acyl Chloride or Anhydride, Pyridine or Et₃N0 °C to RT, DCM or THFBroad scope, simple, effective for many substrates.[5]
Acid-Catalyzed Acid Anhydride, cat. H₂SO₄MeCN, 60 °CExcellent for primary aliphatic and aryl sulfonamides; high yields.[4][5]
Lewis Acid-Catalyzed Acyl Chloride or Anhydride, cat. Cu(OTf)₂, ZnCl₂DCM, RTVery mild conditions, tolerates a wide range of functional groups.[5][6]
Solvent-Free Acid Anhydride, cat. ZnCl₂Neat, 80-100 °CGreen chemistry approach, high purity products often obtained.[5]
Ultrasound-Assisted Acid AnhydrideNeat, RT, sonicationRapid reaction times (15-60 min), catalyst-free, environmentally friendly.[5]
Detailed Protocols

This method is a robust and widely used procedure for synthesizing N-acyl sulfonamides. The base, typically pyridine or triethylamine, serves both as a solvent and to neutralize the HCl generated during the reaction, driving it to completion.

  • Materials:

    • Primary sulfonamide (1.0 eq)

    • Acyl chloride (1.1 - 1.2 eq)

    • Anhydrous pyridine or triethylamine

    • Anhydrous dichloromethane (DCM), if needed

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the primary sulfonamide (1.0 eq) in anhydrous pyridine or DCM. If using DCM, add triethylamine (1.5 eq).

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding water or 1M HCl.

    • If the product precipitates, collect it by filtration. Otherwise, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (if pyridine/Et₃N was used), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography.[5]

Developed by GlaxoSmithKline, this method provides an efficient alternative using a catalytic amount of strong acid, which is particularly effective for acylating aryl sulfonamides.[4]

  • Materials:

    • Primary sulfonamide (1.0 eq)

    • Acid anhydride (1.5 eq)

    • Concentrated sulfuric acid (H₂SO₄, ~3 mol%)

    • Acetonitrile (MeCN)

    • Ice-water

  • Procedure:

    • In a round-bottom flask, combine the sulfonamide (1.0 eq) and the acid anhydride (1.5 eq) in acetonitrile.

    • Carefully add a catalytic amount of concentrated H₂SO₄ (3 mol%) to the mixture.

    • Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring by TLC.[5]

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry. The product is often of high purity.

Part II: N-Alkylation: Introducing Lipophilic and Structural Diversity

Scientific Rationale

N-alkylation is a fundamental strategy for modifying the lipophilicity of a sulfonamide-containing molecule, which can significantly impact its cell permeability and pharmacokinetic profile.[7] It also allows for the introduction of new substituents that can probe for additional binding interactions within a biological target. A primary challenge in this area is achieving selective mono-alkylation without the formation of undesired dialkylated byproducts.[8] Modern catalytic and reagent-based methods have provided elegant solutions to this challenge.

Key Techniques & Protocols

The Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides using primary or secondary alcohols.[9][10] A key feature of this reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, making it invaluable for stereocontrolled synthesis.[11] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD->Betaine + Alkoxyphosphonium Alkoxyphosphonium Ion [R'O-P⁺Ph₃] Betaine->Alkoxyphosphonium Proton Transfer Sulfonamide R-SO₂NH₂ Sulfonamide->Alkoxyphosphonium Proton Transfer Alcohol R'-OH Product N-Alkyl Sulfonamide (R-SO₂NHR') Alcohol->Product SN2 Attack (Inversion) Alkoxyphosphonium->Product SN2 Attack (Inversion) TPPO TPPO

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

  • Materials:

    • Primary sulfonamide (1.2 eq)

    • Alcohol (1.0 eq)

    • Triphenylphosphine (PPh₃, 1.5 eq)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)

    • Anhydrous tetrahydrofuran (THF) or DCM

  • Procedure:

    • Dissolve the primary sulfonamide (1.2 eq), alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the DEAD or DIAD solution dropwise over 15-30 minutes. An exothermic reaction and color change (typically to a yellow or orange hue) are often observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.[11]

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which can be challenging to remove. Purification is typically achieved by silica gel column chromatography.

This "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a greener approach to N-alkylation, using alcohols as the alkylating agents and releasing only water as a byproduct.[12] The reaction employs a well-defined and bench-stable manganese catalyst.

  • Materials:

    • Primary sulfonamide (1.0 eq)

    • Alcohol (1.2 eq for benzylic, or as solvent for simple aliphatic)

    • Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(Ph₂P(CH₂)₂N(CH₂)₂PPh₂)Br], ~2-5 mol%)

    • Potassium tert-butoxide (KOtBu, ~10 mol%)

    • Anhydrous toluene

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine the sulfonamide (1.0 eq), alcohol (1.2 eq), Mn(I) precatalyst (e.g., 2 mol%), and KOtBu (10 mol%).

    • Add anhydrous toluene. For less reactive primary aliphatic alcohols, the alcohol itself can be used as the solvent.

    • Seal the tube and heat the reaction mixture to 110-130 °C for 12-24 hours.

    • After cooling to room temperature, concentrate the reaction mixture.

    • Purify the residue by silica gel column chromatography to afford the mono-N-alkylated sulfonamide.[12]

Part III: N-Arylation: Accessing Key Pharmacophores via Cross-Coupling

Scientific Rationale

The N-aryl sulfonamide motif is prevalent in a wide range of biologically active molecules. Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of these structures, providing reliable and general methods that avoid the harsh conditions of classical methods like Ullmann condensation.[13] The Buchwald-Hartwig amination is the preeminent method for this transformation, offering broad substrate scope and high functional group tolerance.[14]

Key Techniques & Protocols

This reaction couples a primary sulfonamide with an aryl halide (or triflate) using a palladium catalyst and a specialized phosphine ligand. The choice of ligand is critical and has evolved to allow for the coupling of increasingly challenging substrates under milder conditions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)-X(Lₙ) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord Ar-Pd(II)-NHRSO₂R' OxAdd->AmineCoord Ligand Exchange + Base (RSO₂NH₂) AmineCoord->Pd0 Reductive Elimination RedElim->Pd0 Ar-NHSO₂R'

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Materials:

    • Primary sulfonamide (1.2 eq)

    • Aryl bromide or chloride (1.0 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol% Pd)

    • Phosphine ligand (e.g., Xantphos, BrettPhos, 4-10 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

    • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), primary sulfonamide (1.2 eq), and base (e.g., Cs₂CO₃, 2.0 eq).

    • In a separate vial, briefly mix the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction vessel.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add the anhydrous, deoxygenated solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the Celite pad with additional solvent. Concentrate the combined filtrates.

    • Purify the crude product by silica gel column chromatography.

Comparative Overview of N-Arylation Methods
FeatureBuchwald-Hartwig (Pd-Catalyzed)Ullmann-Type (Cu-Catalyzed)
Catalyst Palladium precatalyst + phosphine ligandCopper salt (e.g., CuI, Cu₂O)[15]
Substrate Scope Very broad; aryl chlorides, bromides, iodides, triflates. High functional group tolerance.[14]Traditionally aryl iodides/bromides with electron-withdrawing groups. Modern methods have improved scope.[16][17]
Conditions Milder (typically 80-110 °C).Often harsher (110-180 °C), though modern ligand-free systems can be milder.[18]
Pros High generality, reliability, and yields. Mechanistically well-understood.Lower catalyst cost, can be effective for specific substrates, ligand-free protocols exist.[17]
Cons Higher cost of catalyst and ligands. Air-sensitive reagents may be required.Can require stoichiometric copper, harsher conditions, and may have lower functional group tolerance.

References

  • Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (2025, September 8).
  • Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Applic
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022, September 1). Mini-Reviews in Organic Chemistry.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides.
  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • A) Derivatization of complex sulfonamides through the parent sulfonyl...
  • Methods for mono‐selective N‐alkylation of primary sulfonamides using...
  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Wiley Online Library.
  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2006, March 24). The Journal of Organic Chemistry.
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC.
  • Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides. (2024, July 18). Taylor & Francis Online.
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022, May 6).
  • Recent advances in the synthesis of N-acyl sulfonamides. (2025, September 8). RSC Publishing.
  • (PDF) Sulfonamide derivatives: Synthesis and applications. (2024, March 15).
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). Organic Letters.
  • Title Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. (2023, May 21). NIE Digital Repository.
  • Deacylation of N‐Acylsulfonamides Mediated by Metal Triflimides. (2025, February 28).
  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. (2016, December 31). Journal of Chemistry and Technologies.
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019, February 21).
  • Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines.
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Applic
  • Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. Benchchem.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

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Technical Notes & Optimization

Troubleshooting

improving yield of 4-Cyclopropyl-2-fluorobenzenesulfonamide synthesis

Title: Technical Support Center: Optimizing the Yield of 4-Cyclopropyl-2-fluorobenzenesulfonamide Synthesis Overview Welcome to the Technical Support Center. The synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonamide (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing the Yield of 4-Cyclopropyl-2-fluorobenzenesulfonamide Synthesis

Overview Welcome to the Technical Support Center. The synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonamide (CAS: 2193064-69-4) is a critical workflow for drug development professionals designing novel sulfonamide-based therapeutics. The most efficient synthetic route relies on the Suzuki-Miyaura cross-coupling of 4-bromo-2-fluorobenzenesulfonamide with cyclopropylboronic acid. However, researchers frequently encounter yield-limiting bottlenecks such as protodeboronation, catalyst deactivation, and homocoupling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, reproducible syntheses.

Part 1: Diagnostic Workflow

TroubleshootingWorkflow A Start: 4-Bromo-2-fluorobenzenesulfonamide + Cyclopropylboronic Acid B Yield < 30%? A->B C Analyze Byproducts (LC-MS) B->C Yes H Target: 4-Cyclopropyl-2-fluorobenzenesulfonamide (Yield > 80%) B->H No, yield optimal D High Protodeboronation C->D E High Homocoupling C->E F Add H2O (10% v/v) Switch to K3PO4 D->F G Slow Addition of Boronic Acid Use Pd(OAc)2 / PCy3 E->G F->H G->H

Diagnostic workflow for optimizing Suzuki-Miyaura cross-coupling yields.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low yields (<30%) during the Suzuki coupling. LC-MS shows a massive loss of cyclopropylboronic acid. How can I shift the reaction toward the cross-coupled product?

Expert Insight: You are likely observing protodeboronation , a classic degradation pathway for aliphatic boronic acids. Cyclopropylboronic acid is highly unstable under standard basic, high-temperature Suzuki conditions[1]. Causality & Solution: Because the sp3-hybridized carbon-boron bond undergoes transmetalation slower than arylboronic acids, the competing protodeboronation pathway dominates. To outcompete degradation, you must accelerate transmetalation. This is achieved by adding water to the reaction mixture, which facilitates the formation of the highly reactive hydroxyboronate intermediate[2]. Furthermore, switching to a sterically demanding, electron-rich catalyst system like Palladium acetate (Pd(OAc)2) combined with tricyclohexylphosphine (PCy3) significantly improves the oxidative addition and transmetalation rates[2].

Q2: My reaction is generating a large amount of bicyclopropyl (homocoupling byproduct). How do I prevent this?

Expert Insight: Homocoupling occurs when the transmetalated palladium species reacts with another equivalent of the boronic acid rather than undergoing reductive elimination with the aryl halide. Causality & Solution: This is driven by an excess of the boronic acid in the presence of trace oxygen or a highly active catalyst without enough aryl halide nearby. Ensure your reaction is rigorously degassed (sparged with Argon for at least 15 minutes). Additionally, utilize a slow-addition technique for the cyclopropylboronic acid (e.g., via syringe pump over 1-2 hours) to keep its steady-state concentration low, forcing the catalytic cycle toward cross-coupling.

Q3: Can I synthesize this molecule via direct chlorosulfonation of 1-cyclopropyl-3-fluorobenzene instead?

Expert Insight: Yes, but regioselectivity and over-reaction are major risks. The cyclopropyl group is strongly electron-donating and activates the ring, while fluorine is an ortho/para director. Causality & Solution: If you choose the chlorosulfonation route, strict temperature control is mandatory. The reaction must be initiated at 0–5 °C using chlorosulfonic acid[3]. Allowing the temperature to spike will lead to thermodynamic mixtures of isomers or unwanted desulfonation. The crude sulfonyl chloride must then be immediately quenched with ammonia to form the sulfonamide.

Part 3: Quantitative Data Analysis

To illustrate the impact of reaction parameters on the Suzuki-Miyaura coupling of cyclopropylboronic acid, review the following optimization matrix:

Catalyst SystemBaseSolventTemp (°C)AdditiveYield (%)Primary Issue Addressed
Pd(PPh3)4 (5 mol%)Na2CO3Toluene100None25%Baseline (High protodeboronation)
Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane90None45%Improved transmetalation
Pd(OAc)2 / PCy3K3PO4Toluene / H2O95H2O (10% v/v)88% Accelerated transmetalation[2],[4]

Table 1: Optimization of Suzuki coupling conditions for cyclopropylboronic acid and aryl halides.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

This protocol utilizes the optimized Pd(OAc)2/PCy3 system to ensure >80% yield of 4-Cyclopropyl-2-fluorobenzenesulfonamide.

Reagents:

  • 4-Bromo-2-fluorobenzenesulfonamide (1.0 equiv, 10 mmol)

  • Cyclopropylboronic acid (1.5 equiv, 15 mmol)

  • Palladium(II) acetate (0.05 equiv, 5 mol%)

  • Tricyclohexylphosphine (PCy3) (0.10 equiv, 10 mol%)

  • Potassium phosphate tribasic (K3PO4) (3.0 equiv, 30 mmol)

  • Toluene / H2O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzenesulfonamide, Pd(OAc)2, PCy3, and K3PO4.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon (repeat 3 times).

  • Solvent Addition: Add degassed Toluene and degassed deionized H2O (10:1 ratio) via syringe. The presence of water is strictly required to form the reactive boronate complex[2].

  • Boronic Acid Addition: Dissolve the cyclopropylboronic acid in a minimum amount of degassed toluene. Add this solution dropwise over 30 minutes to the stirring reaction mixture at room temperature.

  • Heating: Heat the reaction mixture to 95 °C under a positive pressure of Argon. Monitor via LC-MS or TLC (EtOAc/Hexanes). Complete consumption of the aryl bromide typically occurs within 6–8 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes/Ethyl Acetate) to afford the pure target compound.

Protocol B: Alternative Route - Chlorosulfonation & Amidation

Use this protocol if starting from 1-cyclopropyl-3-fluorobenzene.

Step-by-Step Methodology:

  • Chlorosulfonation: In a fume hood, cool chlorosulfonic acid (4.0 equiv) to 0–5 °C in a round-bottom flask under Argon[3].

  • Addition: Slowly add 1-cyclopropyl-3-fluorobenzene (1.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent over-sulfonation[3].

  • Reaction: Stir at 10–15 °C for 2 hours. Carefully pour the mixture over crushed ice (highly exothermic) to precipitate the 4-cyclopropyl-2-fluorobenzenesulfonyl chloride.

  • Amidation: Dissolve the crude sulfonyl chloride in THF and immediately add to a cooled solution of aqueous ammonium hydroxide (NH4OH, 28%). Stir for 1 hour at room temperature.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry, and concentrate to yield the target sulfonamide.

References

  • Benchchem. "3-Chloro-5-fluorobenzene-1-sulfonyl chloride | CAS 1131397-73-3". Benchchem. 3

  • Audrey Yun Li. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions". AudreyLi.com. 2

  • ResearchGate. "Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex". ResearchGate. 4

  • Benchchem. "Technical Support Center: Optimization of Suzuki ...". Benchchem. 1

Sources

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for Fluorinated Sulfonamides

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of fluorinated sulfonamides. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of fluorinated sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these molecules during recrystallization. The strategic incorporation of fluorine into sulfonamide structures imparts valuable properties, such as enhanced metabolic stability and binding affinity, but also introduces complexities in purification due to altered polarity, lipophilicity, and hydrogen bonding capabilities.[1][2]

This document moves beyond standard protocols to explain the causal relationships behind experimental choices, providing you with the framework to troubleshoot and optimize your purification processes effectively.

Section 1: Foundational Principles - Understanding the "Why"

Before troubleshooting, it's crucial to understand the physicochemical properties that make fluorinated sulfonamides a unique class of compounds.

Q: How does fluorine substitution fundamentally alter the solubility of a sulfonamide?

A: Fluorine's high electronegativity creates highly polarized C-F bonds. However, the effect on molecular polarity is complex. For instance, a trifluoromethyl (-CF₃) group can have a lower overall dipole moment than a monofluoromethyl (-CH₂F) group due to symmetry, affecting how the molecule interacts with polar solvents.[3] This creates a unique "polar hydrophobicity."[4] The introduction of fluorine can decrease solubility in non-polar solvents like cyclohexane while also altering interactions with protic solvents due to changes in the molecule's hydrogen-bonding potential.[5]

Q: What is the role of the sulfonamide group itself in crystallization?

A: The sulfonamide moiety (–SO₂NH–) is a powerful hydrogen-bonding unit. The N-H group acts as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors.[6] These interactions are critical for the formation of a stable, ordered crystal lattice.[7][8] The electron-withdrawing effect of nearby fluorine atoms can increase the acidity of the N-H proton, making it an even stronger hydrogen bond donor and potentially altering crystal packing (polymorphism).[9]

Core Physicochemical Interactions

Core_Principles FS Fluorine Substitution Pol Altered Molecular Polarity FS->Pol Creates C-F dipoles HB Modified Hydrogen Bonding FS->HB Increases N-H acidity (stronger donor) Lipo Increased Lipophilicity FS->Lipo Low polarizability SG Sulfonamide Group (-SO2NH-) SG->HB Provides H-bond donor (N-H) and acceptors (O=S=O) Sol Solubility Profile & Crystal Packing Pol->Sol HB->Sol Lipo->Sol

Caption: Interplay of molecular features governing recrystallization behavior.

Section 2: Systematic Solvent Selection

A methodical approach to solvent selection is the foundation of a successful recrystallization.

Q: I have a novel fluorinated sulfonamide. Where do I begin with solvent selection?

A: Start with a systematic, small-scale screening process. The principle of "like dissolves like" is a good starting point, but the unique nature of fluorinated compounds requires broader testing.[10] Your ideal solvent should dissolve the compound completely when hot but poorly when cold.[11][12]

  • Literature Review: Check databases like SciFinder or Reaxys for the recrystallization of structurally similar compounds.[11]

  • Small-Scale Testing: Use approximately 20-30 mg of your crude material in a small test tube for each solvent.

  • Test a Range of Solvents: Screen solvents across the polarity spectrum. A good starting set includes water, ethanol, isopropanol, ethyl acetate, acetone, toluene, and heptane/hexane.

  • Observe Solubility:

    • If it dissolves in the cold solvent, the solvent is too good.

    • If it doesn't dissolve even when boiling, the solvent is too poor.

    • If it dissolves when hot and crystals form upon cooling, you have a promising candidate.

  • Consider Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is often the solution.[10] This is common for fluorinated compounds.

Solvent Screening Workflow

Solvent_Screening Start Start: Crude Fluorinated Sulfonamide Test Small-Scale Solubility Test (~25mg in 0.5mL solvent) Start->Test Cold Soluble in Cold? Test->Cold Hot Soluble in Hot? Cold->Hot No Bad Result: Unsuitable Solvent Cold->Bad Yes Cool Crystals on Cooling? Hot->Cool Yes Hot->Bad No Good Result: Good Single Solvent Cool->Good Yes Mix Consider for Mixed-Solvent System Cool->Mix No (e.g., oils out) Bad->Mix (as good or bad component)

Caption: A decision tree for empirical solvent screening.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexDielectric Constant (ε)Notes for Fluorinated Sulfonamides
Water 10010.280.1Often a poor solvent, but excellent as an anti-solvent with alcohols due to its high polarity.[13]
Ethanol 785.224.6A versatile, general-purpose solvent.[13] Its hydrogen-bonding ability is useful. Often paired with water.[11]
Isopropanol (IPA) 824.319.9Similar to ethanol but slightly less polar. Good for ethanol/water systems that are too soluble.
Acetone 565.120.7Strong polar aprotic solvent. Good dissolving power, but its low boiling point can be a limitation.[13]
Ethyl Acetate (EtOAc) 774.46.0Medium polarity. Often a good choice when alcohols are too strong. Can be paired with hexanes.[13]
Toluene 1112.42.4Good for less polar compounds. Its high boiling point can sometimes cause oiling out.
Hexane/Heptane 69 / 980.11.9 / 2.0Non-polar solvents. Rarely dissolve sulfonamides alone but are excellent as anti-solvents.[13]
2,2,2-Trifluoroethanol (TFE) 74-8.5A fluorinated alcohol with strong hydrogen-bond-donating ability and high polarity.[14] Can be effective for highly fluorinated compounds.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) 58-16.7Extremely polar, highly effective hydrogen-bond donor, and poorly nucleophilic.[14] Useful for very stubborn cases.
Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of sulfonamides in a direct Q&A format.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystal.[15] This typically happens for two reasons: 1) The boiling point of your solvent is higher than the melting point of your compound, or 2) The solution is supersaturated with a high concentration of impurities, depressing the melting point.[15][16]

  • Immediate Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease saturation.[15]

    • Allow the solution to cool much more slowly. Try insulating the flask.[15]

  • Long-Term Strategy:

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Mixed-Solvent System: Dissolve the compound in a good solvent (e.g., ethanol) and slowly add a hot anti-solvent (e.g., water) until just cloudy. Re-heat to clarify and then cool slowly. This allows crystallization to occur at a lower temperature.[16]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[15][16]

Q2: I'm getting a very low yield of crystals. How can I improve it?

A: Low recovery is almost always a solubility issue. Remember, some loss is inevitable as the compound will have some solubility even in the cold solvent.[16]

  • Troubleshooting Steps:

    • Minimize Solvent Volume: This is the most common error.[15] Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Adding solvent dropwise near the boiling point is critical.

    • Ensure Complete Cooling: After the flask cools to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.[16]

    • Check for Premature Crystallization: If crystals form in the funnel during a hot filtration step, it means the solution cooled too quickly. Reheat the solution and filter using a pre-warmed funnel and flask.[15][16]

    • Evaporate Excess Solvent: If you've added too much solvent, you can gently boil some of it off to re-saturate the solution.

Q3: My product is an amorphous powder, not crystalline. What causes this and how can I fix it?

A: An amorphous powder results from rapid precipitation or "crashing out" of the solid, which doesn't allow time for an ordered crystal lattice to form.

  • Solutions:

    • Reduce Cooling Rate: This is the most critical factor.[16] Let the flask cool to room temperature on the benchtop, insulated with a cloth, before moving it to an ice bath. Slow cooling is essential for growing larger, more ordered crystals.

    • Use a Solvent/Anti-solvent System: This method provides finer control over the reduction in solubility. Dissolve the compound in a good solvent and add the anti-solvent dropwise at room temperature until turbidity persists. This controlled process often yields better crystals.[16]

    • Slow Evaporation: In some cases, dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over several days can produce high-quality single crystals.[16][17]

Recrystallization Troubleshooting Workflow

Troubleshooting Problem Problem Encountered Oiling Compound 'Oils Out' Problem->Oiling LowYield Low Yield Problem->LowYield NoCrystals No Crystals Form Problem->NoCrystals Amorphous Amorphous Powder Problem->Amorphous CauseOiling Cause: - Solvent BP > Compound MP - High Impurity Level Oiling->CauseOiling CauseLowYield Cause: - Too Much Solvent - Incomplete Cooling - Premature Crystallization LowYield->CauseLowYield CauseNoCrystals Cause: - Solution Not Saturated - Supersaturated State NoCrystals->CauseNoCrystals CauseAmorphous Cause: - Cooling Too Rapidly Amorphous->CauseAmorphous SolutionOiling Solution: 1. Re-heat, add more solvent 2. Cool slower 3. Use lower BP solvent or   solvent/anti-solvent CauseOiling->SolutionOiling SolutionLowYield Solution: 1. Use MINIMUM hot solvent 2. Cool in ice bath 3. Pre-warm filtration glassware CauseLowYield->SolutionLowYield SolutionNoCrystals Solution: 1. Evaporate some solvent 2. Scratch flask / Add seed crystal CauseNoCrystals->SolutionNoCrystals SolutionAmorphous Solution: 1. Slow down cooling (insulate) 2. Use solvent/anti-solvent method CauseAmorphous->SolutionAmorphous

Caption: A logical guide for diagnosing and solving common recrystallization issues.

Section 4: Experimental Protocols & FAQs

Protocol 1: Single-Solvent Recrystallization [16]

  • Dissolution: Place the crude fluorinated sulfonamide in an Erlenmeyer flask with a stir bar or boiling chip. Add a minimal amount of the selected solvent and bring the mixture to a boil on a hot plate. Continue adding small portions of hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor. Allow the crystals to dry completely under vacuum.

Protocol 2: Solvent/Anti-Solvent Recrystallization [16][18]

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., ethanol, acetone) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., water, hexanes) dropwise with constant swirling. The anti-solvent must be miscible with the good solvent.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of saturation.

  • Clarification (Optional but Recommended): Add a few drops of the "good" solvent back into the mixture until it just becomes clear again. This ensures you are at the precise saturation point.

  • Crystal Growth: Set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can increase the yield once crystal growth is established.

  • Isolation, Washing, and Drying: Follow steps 6-7 from the Single-Solvent protocol, using a cold mixture of the solvent/anti-solvent or the pure anti-solvent for washing.

Frequently Asked Questions (FAQs)

Q: Are there any "go-to" solvent systems for fluorinated sulfonamides? A: While every compound is different, ethanol/water and isopropanol/water mixtures are very common and effective starting points.[15] The alcohol acts as the 'good' solvent for the moderately polar sulfonamide, and water acts as the 'anti-solvent'. For less polar analogs, ethyl acetate/hexanes is another excellent combination to try.[13]

Q: How does polymorphism affect my recrystallization? A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is well-documented in sulfonamides.[16] Different polymorphs can have different solubilities, melting points, and stabilities. The specific solvent system, cooling rate, and temperature can all influence which polymorph is formed. If you are targeting a specific polymorph, it is critical to standardize your crystallization conditions and consider using a seed crystal of the desired form.[16]

Q: What safety precautions are necessary when working with fluorinated solvents like TFE or HFIP? A: Fluorinated alcohols like TFE and especially HFIP are more corrosive and volatile than their non-fluorinated counterparts. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Consult the Safety Data Sheet (SDS) for each solvent before use.

References
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
  • Crystallization. (n.d.). University of California, Davis.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (1983). PubMed.
  • Sulfanilamide - PRODUCT INFORM
  • Experiment 9 — Recrystallization. (n.d.). University of Massachusetts Amherst.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2014).
  • Chem355 Labbook-2020. (2020). University of Massachusetts Boston.
  • Harnessing the Power of Fluorine: Innovations in Sulfonamide Chemistry. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (2003). SciELO.
  • Hydrogen bonding in sulfonamides. (2001). PubMed.
  • Hydrogen bonding in sulfonamides. (2001).
  • Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs.
  • A Comparative Guide to Fluorinated Solvents for Cross-Validation of Experimental Results. (2025). Benchchem.
  • Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs.
  • Finding the best solvent for recrystallisation. (n.d.).
  • Polarisation effects on the H-bond acceptor properties of sulfonamides. (2014). RSC Publishing.
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (2024). CoLab.
  • Hydrogen bonding in sulfonamides. - Semantic Scholar. (2001).
  • On the polarity of partially fluorinated methyl groups. (2025).
  • The Polar Hydrophobicity of Fluorinated Compounds. (n.d.). Semantic Scholar.
  • Guide for crystalliz

Sources

Troubleshooting

overcoming steric hindrance in 2-fluoro substituted benzene reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic challenges involving 2-fluoro substituted benzene derivatives. This guide is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 2-fluoro substituted benzene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique reactivity patterns imparted by the ortho-fluoro substituent. The fluorine atom, despite its small size, presents a formidable challenge due to its powerful stereoelectronic effects. Its high electronegativity creates a strong inductive withdrawal, yet its lone pairs can participate in resonance donation.[1][2] This duality governs its role in directing reactions while often sterically and electronically hindering the desired bond formation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring your synthetic campaigns are both efficient and successful.

Part 1: Understanding the Core Challenge: The Dichotomy of the Ortho-Fluoro Group

The fluorine atom at the 2-position of a benzene ring is not a simple spectator. It actively influences the reaction's outcome through a combination of effects:

  • Inductive Effect: As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. This deactivates the ring towards electrophilic attack but, crucially, activates it towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[3]

  • Resonance (Mesomeric) Effect: Fluorine's lone pairs can donate electron density into the π-system of the ring. This effect directs incoming electrophiles to the ortho and para positions, although it is weaker than its inductive pull.[1][2]

  • Steric Hindrance: While small, the fluorine atom's van der Waals radius is significant enough to sterically shield the ortho C-H bond and the carbon atom to which it is attached (C2), hindering access by bulky reagents, ligands, and catalysts.

  • Directed Metalation Group (DMG): The Lewis basicity of the fluorine atom can coordinate to organometallic reagents, directing deprotonation specifically to the adjacent C-H bond, a foundational principle of Directed ortho-Metalation (DoM).[4][5][6]

This interplay of effects is the primary source of many synthetic difficulties. The following sections address specific, common reaction classes where these issues manifest.

Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses in drug development. However, a 2-fluoro substituent introduces significant steric and electronic barriers.

FAQ: Cross-Coupling Reactions

Q1: Why is my Suzuki-Miyaura coupling failing with a 2-fluoroaryl halide, especially when the other partner is also sterically hindered?

A1: The combination of steric bulk from the ortho-fluoro group and a hindered coupling partner (e.g., a di-ortho-substituted boronic acid) makes the reductive elimination step of the catalytic cycle extremely difficult. The transition state required to form the new C-C bond is too high in energy. Success hinges on using a catalyst system specifically designed for sterically demanding substrates.[7][8]

Q2: I'm observing low yields and significant starting material recovery in a Buchwald-Hartwig amination of a 2-fluoroaniline. What is the likely cause?

A2: This is a classic issue of catalyst inhibition and slow reductive elimination. The 2-fluoro group, combined with the amine, increases steric congestion around the palladium center. Furthermore, the electron-withdrawing nature of fluorine can slow the oxidative addition step if you are using a less reactive aryl chloride. The choice of ligand is absolutely critical here.[9]

Troubleshooting Scenario 1: Failed Suzuki-Miyaura Coupling of a Tetra-ortho-Substituted Biaryl
  • Problem: Attempting to couple 2-fluoro-6-methylbromobenzene with 2,6-dimethylphenylboronic acid results in less than 10% yield, with significant protodeboronation of the boronic acid.

  • Root Cause Analysis: The primary issue is severe steric hindrance impeding the reductive elimination step. Standard catalysts like Pd(PPh₃)₄ are not bulky enough to force the two aryl groups into the proximity required for bond formation.

  • Solution: Employ a highly specialized ligand system designed to promote reductive elimination in sterically congested environments.

Ligand ClassExample LigandsRationale for Efficacy
Bulky Biarylphosphines XPhos, SPhos, RuPhosThese ligands possess a bulky biaryl backbone that promotes the formation of a monoligated, 12-electron LPd(0) active species. This coordinatively unsaturated complex has more space to accommodate both bulky coupling partners.[10]
N-Heterocyclic Carbenes (NHCs) IPr, SImesNHCs are strong σ-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition at the high temperatures often required for hindered couplings. Their "flexible steric bulk" can accommodate congested transition states.[11]
Specialized Ligands BI-DIME, AntPhosThese ligands have unique structural features. For instance, AntPhos has an anthracenyl moiety that is believed to stabilize the palladium center and facilitate challenging couplings involving secondary alkylboronic acids and hindered aryl halides.[8]
  • Glovebox Setup: To an oven-dried vial, add 2-fluoro-6-methylbromobenzene (1.0 eq), 2,6-dimethylphenylboronic acid (1.5 eq), and a finely ground, strong base like K₃PO₄ or Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., XPhos, 2.5-5 mol%). The ligand-to-palladium ratio is critical.

  • Solvent: Add anhydrous, degassed solvent. Toluene or dioxane are common choices.[11]

  • Reaction: Seal the vial and heat to 100-120 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS or GC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

G cluster_start Start: Sterically Hindered Suzuki Coupling cluster_ligand Ligand Selection cluster_conditions Reaction Conditions cluster_outcome Outcome start Define Substrates: 2-Fluoroaryl Halide + Hindered Boronic Acid q1 Are BOTH partners di-ortho-substituted? start->q1 ligand1 Use Bulky Biarylphosphine (e.g., XPhos, RuPhos) [High Success Probability] q1->ligand1 Yes q2 Is one partner di-ortho-substituted? q1->q2 No base Select Strong, Non-nucleophilic Base (K₃PO₄, Cs₂CO₃) ligand1->base ligand2 Consider NHC Ligand (e.g., IPr) [Alternative for Stability] ligand2->base q2->ligand1 Yes q2->ligand2 No, but still hindered solvent Use Anhydrous, Degassed Solvent (Toluene, Dioxane) base->solvent temp Apply Heat (100-120 °C) solvent->temp q3 Reaction Successful? temp->q3 success Successful Coupling: High Yield of Biaryl Product failure Troubleshoot: - Screen other ligands - Check reagent purity - Increase temperature q3->success Yes q3->failure No

Caption: Decision workflow for ligand and condition selection in hindered Suzuki couplings.

Part 3: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of fluorine activates the ring for SNAr, making fluoride an excellent leaving group in this context.[3] However, steric hindrance from an adjacent group can dramatically slow the initial nucleophilic attack.

FAQ: SNAr Reactions

Q1: My SNAr reaction on a 2,6-disubstituted fluorobenzene is extremely slow, even with a strong activating group like a nitro group para to the fluorine. Why?

A1: You are facing a severe steric blockade. The substituent at the 6-position is sterically shielding the carbon atom (C1) from the incoming nucleophile. The rate-determining step in SNAr is the formation of the Meisenheimer complex, which requires the nucleophile to attack that carbon.[12] If access is blocked, the reaction rate plummets, regardless of electronic activation.

Q2: Can I use photoredox catalysis to run an SNAr on a 2-fluoroaryl substrate that isn't electronically activated?

A2: Yes, this is a modern and powerful strategy. Organic photoredox catalysis can enable the SNAr of unactivated (electron-neutral or even electron-rich) fluoroarenes.[13] The mechanism involves generating a radical cation from the fluoroarene, which is extremely electrophilic and susceptible to nucleophilic attack, bypassing the need for strong electron-withdrawing groups.[13]

Troubleshooting Scenario 2: Sluggish SNAr with a Bulky Nucleophile
  • Problem: Reaction of 2,4-difluoronitrobenzene with a bulky secondary amine like diisopropylamine proceeds very slowly at the C2 position, with preferential reaction at C4 or no reaction at all.

  • Root Cause Analysis: While C2 is electronically activated by the nitro group (ortho), it is sterically hindered by the adjacent fluorine and the bulky nucleophile. The C4 position, while also activated (para), has less steric hindrance, leading to competing reactions or overall slow conversion.

  • Solution: Overcome the kinetic barrier by increasing thermal energy, using a stronger base to increase the nucleophilicity of the amine, or changing the reaction medium.

  • Increase Temperature: This is the most direct way to overcome a high activation energy. Consider moving from a standard solvent like THF (b.p. 66 °C) to a higher-boiling polar aprotic solvent like DMF (b.p. 153 °C) or DMSO (b.p. 189 °C).

  • Use a Stronger Base: While the amine is the nucleophile, a non-nucleophilic base like NaH or K₂CO₃ can deprotonate a small equilibrium concentration of the amine, making it a much more potent anionic nucleophile.[12]

  • Microwave Irradiation: Microwave heating can dramatically accelerate thermally-driven reactions. Short reaction times of 10-30 minutes can often achieve what takes 24 hours under conventional heating.[14]

  • Reagents: In a microwave-safe reaction vial, combine the 2-fluoroaryl substrate (1.0 eq), the amine nucleophile (1.2-1.5 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent: Add a high-boiling polar solvent like DMF or NMP.

  • Microwave Conditions: Seal the vial and place it in the microwave reactor. Set the temperature to 150-200 °C and the reaction time to 20-40 minutes.

  • Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layers, dry, and purify as standard.

Part 4: Troubleshooting Guide for Directed ortho-Metalation (DoM)

Fluorine is a powerful ortho-directing group for lithiation, allowing for regioselective functionalization adjacent to the C-F bond.[4][5] However, competition from other directing groups or steric factors can lead to undesired regioisomers.

FAQ: Directed ortho-Metalation

Q1: Why does fluorine act as an ortho-directing group for lithiation?

A1: The mechanism involves coordination of the organolithium reagent (e.g., n-BuLi) to the Lewis basic lone pairs of the fluorine atom.[6] This pre-coordination complex positions the strong base in close proximity to the C-H bond at the C2 (or C6) position, facilitating deprotonation at that site over others.[6][15]

Q2: I am trying to lithiate 3-fluoroanisole and getting a mixture of products after quenching with an electrophile. How can I control the regioselectivity?

A2: You have two competing directing groups: the fluorine and the methoxy group. The methoxy group is generally a stronger directing group than fluorine. Therefore, lithiation will likely occur ortho to the methoxy group at the C2 position. To favor lithiation ortho to the fluorine (at the C4 position), you may need to use a bulkier base (like LDA or LiTMP) that is sterically hindered from accessing the C2 position between the two substituents.[15]

Caption: Mechanism of fluorine-directed ortho-metalation.

Troubleshooting Scenario 3: Failed or Low-Yield Lithiation
  • Problem: Treatment of fluorobenzene with n-BuLi followed by quenching with CO₂ gives a very low yield of 2-fluorobenzoic acid.

  • Root Cause Analysis: While fluorine is a directing group, it is a relatively weak one compared to others (e.g., -CONR₂, -OMe). The C-H bonds of fluorobenzene are not particularly acidic, and the reaction can be sluggish, especially at low temperatures.[16] Using a stronger base or an activating additive is often necessary.

  • Solution: Employ a "superbase" to increase the kinetic basicity of the system.

  • Reagent Preparation: In a flame-dried flask under argon at -78 °C, add anhydrous THF. Add n-butyllithium (1.1 eq) followed by an equimolar amount of potassium tert-butoxide (1.1 eq). Stir for 15 minutes to generate the superbase.

  • Substrate Addition: Slowly add a solution of the 2-fluoroaryl substrate (1.0 eq) in THF, keeping the temperature at -78 °C.

  • Metalation: Stir for 1-2 hours at -78 °C.

  • Electrophilic Quench: Add the desired electrophile (e.g., dry ice for carboxylation, an alkyl halide, etc.) and allow the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl, and perform a standard aqueous workup and extraction.

References
  • White Rose Research Online. (2024, November 8). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe.
  • Chemical Science (RSC Publishing). (2023, September 13).
  • Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?
  • ACS Omega. (2021, December 7).
  • PMC.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Scilit. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
  • ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7.
  • PMC. (2020, September 28).
  • SciSpace.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • PMC. (2021, December 7).
  • ResearchGate. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
  • csbsju.edu. Electrophilic Aromatic Substitution AR5. Directing Effects.
  • University of Manchester Research Explorer. (2016, March 3). C-H Activation of Fluoroarenes: Synthesis, Structure, and Luminescence Properties of Copper(I) and Gold(I) Complexes Bearing 2-Phenylpyridine Ligands.
  • Drexel University. ChemInform Abstract: Directed ortho-Metalation-Mediated F+ Introduction.
  • University of Illinois Urbana-Champaign. Directed (ortho)
  • Wikipedia.
  • ACS Publications. (2016, March 4).
  • Organic Chemistry Portal. (2012).
  • Benchchem.
  • PMC.
  • PubMed. (2025, June 16).
  • PMC. (2025, August 1). Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes.
  • ResearchGate. (2025, August 6).
  • Indian Academy of Sciences. (1984, May). Mechanism of aromatic lithiation reactions--Importance of steric factors.
  • ResearchGate. (2024, December 9). Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • ResearchGate.
  • Alfa Chemistry. Comprehensive Guide to Nucleophilic Fluorination vs.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Sigma-Aldrich. Buchwald Ligands.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • YouTube. (2025, April 3).
  • Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
  • Scholarship @ Claremont. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • Royal Society of Chemistry. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions.
  • Michigan State University Chemistry.
  • Chemistry Steps.
  • Chemistry LibreTexts. (2023, January 22).
  • ResearchGate. (2025, August 10).
  • BORIS Portal. (2022, November 19).
  • Synthesis Spotlight. Cross-(−CO)upling.
  • Paton Research Group.

Sources

Optimization

Technical Support Center: High-Purity Protocols for 4-Cyclopropyl-2-fluorobenzenesulfonamide

CAS: 425654-95-1 Molecular Formula: C9H10FNO2S Target Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists.[1] Introduction: The Purification Landscape Welcome to the Technical Support Center for 4-Cycloprop...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 425654-95-1 Molecular Formula: C9H10FNO2S Target Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists.[1]

Introduction: The Purification Landscape

Welcome to the Technical Support Center for 4-Cyclopropyl-2-fluorobenzenesulfonamide . This intermediate is a critical scaffold in the synthesis of Nav1.7/Nav1.8 inhibitors and various analgesic agents. Its purification is often complicated by the lipophilicity of the cyclopropyl group and the potential for regioisomeric impurities introduced during chlorosulfonation or Suzuki coupling.

This guide moves beyond generic advice, offering a User-Centric Troubleshooting Architecture . Select the module below that matches your current impurity profile.[1]

Part 1: Triage & Decision Matrix

Before initiating a protocol, determine your primary failure mode.[1] Use the decision tree below to select the correct purification vector.

Purification_Decision_Tree Start Start: Analyze Crude Purity (HPLC/NMR) Impurity_Type Identify Dominant Impurity Start->Impurity_Type Non_Acidic Non-Acidic Impurities (e.g., Starting Bromide, Des-sulfonated) Impurity_Type->Non_Acidic Unreacted SM Regioisomers Regioisomers (e.g., 3-fluoro isomer) Impurity_Type->Regioisomers Isomeric Mix Trace_Metals Trace Metals / Color (Pd, Cu residues) Impurity_Type->Trace_Metals Dark Color Method_A Method A: Acid-Base Extraction (Exploiting Sulfonamide pKa ~10) Non_Acidic->Method_A Method_B Method B: Recrystallization (Solvent: EtOH/Water or IPA/Heptane) Regioisomers->Method_B Method_C Method C: Scavengers & Charcoal (Thiol-Silica or Activated Carbon) Trace_Metals->Method_C Method_A->Method_B Polishing Step

Figure 1: Purification Triage Logic. Select the method based on the specific contaminant class identified in crude analysis.

Part 2: Detailed Protocols

Method A: Acid-Base Extraction (The "Chemical Filter")

Best For: Removing non-acidic impurities (e.g., 4-bromo-2-fluorobenzene, bis-sulfonamides).[1] Mechanism: Primary sulfonamides possess a pKa of ~10.[1] They can be deprotonated by strong bases to form water-soluble salts, while non-acidic impurities remain in the organic layer.[1]

Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 volumes).

  • Salt Formation: Extract the organic layer twice with 1.0 M NaOH (3 volumes).[1]

    • Note: The product moves to the Aqueous Layer (as the Sodium salt).

    • Caution: Do not use concentrations >2M NaOH to avoid potential hydrolysis of the sulfonamide (though rare) or degradation of the cyclopropyl moiety under extreme heat.

  • Wash: Wash the combined aqueous layers with fresh EtOAc (to remove entrained non-acidic impurities).[1]

  • Precipitation: Cool the aqueous layer to 5°C. Slowly acidify with 2.0 M HCl to pH 2–3.

    • Critical: The product will precipitate as a white solid.[1]

  • Isolation: Filter the solid, wash with water, and dry under vacuum at 45°C.[1]

Method B: Recrystallization (The "Physical Filter")

Best For: Removing regioisomers and improving crystallinity.[1] Challenge: The cyclopropyl group increases lipophilicity, often leading to "oiling out" rather than crystallizing.[1]

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Temperature ProfileNotes
Ethanol / Water 1:1 to 1:2Reflux

5°C
Standard. Good for removing inorganic salts.[1]
IPA / Heptane 1:370°C

RT
Anti-Oiling. Best if the crude is sticky/oily.[1]
Toluene Pure90°C

0°C
Polymorph Control. Produces dense crystals; good for removing non-polar byproducts.[1]

Troubleshooting "Oiling Out": If the product separates as an oil droplet instead of crystals:

  • Re-heat to dissolve the oil.[1]

  • Add a seed crystal (0.1% wt) at the cloud point.[1]

  • Slow the cooling rate (1°C/min).

  • Increase the agitation speed to break up oil droplets.[1]

Method C: Metal Scavenging (For Suzuki Coupling Routes)

Best For: Products synthesized via Suzuki coupling (4-bromo-2-fluorobenzenesulfonamide + Cyclopropylboronic acid).[1] Issue: Residual Palladium (Pd) causes dark discoloration and fails GMP specifications (<10 ppm).

Protocol:

  • Dissolve crude in THF or Ethanol (10 vol).

  • Add SiliaMetS® Thiol or Activated Charcoal (Darco G-60) (10-20 wt% relative to crude).[1]

  • Heat to 50°C for 2 hours.

  • Filter hot through a Celite pad.[1]

  • Proceed to crystallization (Method B).[1]

Part 3: Troubleshooting Guide (FAQs)

Q1: My product contains a persistent impurity at RRT 0.90 (HPLC). What is it?

Diagnosis: This is likely 2-fluorobenzenesulfonamide (Des-cyclopropyl analog).[1] Cause: If using Suzuki coupling, this results from protodeboronation of the cyclopropylboronic acid or reduction of the C-Br bond without coupling. Solution:

  • Recrystallization: This impurity is more soluble in water than the product.[1] Use Ethanol/Water (1:3) and wash the filter cake thoroughly with water.[1]

  • Chromatography: If levels are >5%, a silica column (Hexane/EtOAc 7:[1]3) is required as solubility differences are slight.

Q2: The product is turning pink/brown upon storage.

Diagnosis: Oxidation of trace aniline impurities or phenol byproducts.[1] Cause: If the sulfonamide was made via chlorosulfonation, trace phenols (from hydrolysis of diazonium intermediates) may be present.[1] Solution: Perform a wash with 1M NaOH (Method A).[1] Phenols will form phenoxides but are often more soluble in water than the sulfonamide salt is in organics, or they can be removed by the subsequent charcoal treatment (Method C).

Q3: I see a "new" spot on TLC after acid extraction.

Diagnosis: Cyclopropyl ring opening. Cause: While the cyclopropyl group is relatively robust, exposure to hot, concentrated strong acids can trigger ring opening to form a propyl-chain derivative.[1] Correction: Ensure acidification (Method A, Step 4) is done cold (0–5°C) and do not exceed pH 1. Use dilute HCl (2M), not concentrated.[1]

Part 4: Process Logic Visualization

The following diagram illustrates the workflow for handling the "Oiling Out" phenomenon, the most common physical failure mode for this lipophilic sulfonamide.

Crystallization_Troubleshooting Start Start: Recrystallization Dissolve Dissolve in Hot Solvent (e.g., IPA) Start->Dissolve Add_Antisolvent Add Antisolvent (e.g., Heptane) Dissolve->Add_Antisolvent Check_State Observation at Cloud Point Add_Antisolvent->Check_State Crystals Precipitate is Solid Check_State->Crystals White Precipitate Oil Precipitate is Oil/Goo Check_State->Oil Oiling Out Success Filter & Dry Crystals->Success Remedy_1 Remedy 1: Reheat & Seed Oil->Remedy_1 Remedy_1->Check_State Retry Remedy_2 Remedy 2: Change Solvent (Switch to EtOH/Water) Remedy_1->Remedy_2 Fails Again

Figure 2: Troubleshooting logic for "Oiling Out" during crystallization.

References

  • PubChem. (2025).[1] N-cyclopropyl-4-fluorobenzenesulfonamide (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Li, J., et al. (2006).[1][2] Synthesis of Cyclopropyl Sulfonamides.[1][2][3] Synlett, 2006(5), 725-728.[1][2] (Contextual citation for cyclopropyl sulfonamide stability and synthesis).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Edition).[1] Butterworth-Heinemann.[1] (Standard reference for sulfonamide pKa and recrystallization solvents).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS/MS Fragmentation Dynamics of Fluorinated vs. Non-Fluorinated Sulfonamides

Executive Summary This guide provides an in-depth technical comparison of the fragmentation behaviors of fluorinated aromatic sulfonamides versus their non-fluorinated analogs. Designed for medicinal chemists and mass sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of the fragmentation behaviors of fluorinated aromatic sulfonamides versus their non-fluorinated analogs. Designed for medicinal chemists and mass spectrometrists, it focuses on the mechanistic impact of fluorine substitution on collision-induced dissociation (CID) pathways, ionization efficiency, and isomeric differentiation.

The Physics of Fluorine in Mass Spectrometry

To interpret the MS/MS spectra of fluorinated drugs, one must first understand the electronic perturbation introduced by the fluorine atom.

  • Inductive Effect (-I): Fluorine is the most electronegative element. When substituted on an aromatic ring (e.g., in Celecoxib or Sulfamethoxazole analogs), it pulls electron density away from the sulfonamide (

    
    ) core.
    
  • Bond Strength: The C-F bond is exceptionally strong (~485 kJ/mol) compared to C-H (~413 kJ/mol). Consequently, C-F cleavage is rare in standard ESI-CID conditions. You will rarely see a neutral loss of Fluorine radical (

    
    ) or HF unless the fluorine is on an alkyl chain adjacent to a proton source.
    
  • Charge Stabilization: In negative mode (ESI-), fluorine stabilizes the deprotonated molecular ion

    
    , often resulting in higher sensitivity for fluorinated analogs compared to their non-fluorinated counterparts.
    
Comparative Overview: H- vs. F-Sulfonamides
FeatureNon-Fluorinated Sulfonamide (R-H)Fluorinated Sulfonamide (R-F)Mechanistic Driver
Dominant Ionization ESI (+) favored for basic amines.ESI (-) often enhanced; ESI (+) still viable.Acidity of

proton increases with F-substitution.
Primary Frag. Pathway S-N Bond Cleavage.[1]S-N Bond Cleavage + Enhanced

Extrusion.
F-substitution destabilizes the S-N bond via inductive withdrawal.
Neutral Loss

64 (

), 65 (

), 17 (

).

64 (

) is often the Base Peak.
Stability of the resulting fluorinated phenyl cation.
Diagnostic Mass Shift Reference Mass (

).

Da (per F substitution).
Atomic mass difference (F=19, H=1).

Fragmentation Mechanisms: The Fluorine Effect

The core difference lies in the energetics of the


 extrusion. In non-fluorinated sulfonamides, simple S-N cleavage often yields a sulfonyl cation (

). In fluorinated variants, the electron-withdrawing nature of fluorine facilitates a rearrangement that ejects neutral

, leaving a stable fluorinated aniline or aryl cation.
Pathway A: The "Ortho Effect" in Fluorinated Isomers

A critical differentiator in drug development is distinguishing positional isomers (ortho-F vs. para-F).

  • Ortho-F: The fluorine atom at the ortho position (relative to the sulfonamide) creates steric strain and electronic repulsion with the sulfonyl oxygens. This accelerates

    
     loss .
    
  • Para-F: The fluorine is distant. The fragmentation resembles the non-fluorinated analog, but with shifted m/z values.

Visualization: Fragmentation Pathways

SulfonamideFragmentation cluster_0 Fluorine Impact Parent Protonated Parent [M+H]+ Intermediate Sulfonyl Cation [Ar-SO2]+ Parent->Intermediate S-N Cleavage (Standard) Rearrangement Ipso-Rearrangement Transition State Parent->Rearrangement F-Assisted Product_Amine Aryl Amine / Cation [Ar-NH2]+ / [Ar]+ Intermediate->Product_Amine -SO2 Rearrangement->Product_Amine SO2 Extrusion Neutral_SO2 Neutral Loss: SO2 (64 Da) Rearrangement->Neutral_SO2 Note1 Ortho-F accelerates Rearrangement step Note1->Rearrangement

Figure 1: Mechanistic pathway showing the standard S-N cleavage versus the Fluorine-assisted rearrangement leading to SO2 extrusion.

Experimental Protocol: Characterization Workflow

To generate reproducible fragmentation data for comparative analysis, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve fluorinated sulfonamide standard (1 mg/mL) in Methanol (MeOH).

  • Working Solution: Dilute to 1 µg/mL in 50:50 MeOH:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation

      
       for ESI+.
      
    • Alternative: For ESI-, use 5mM Ammonium Acetate (pH 8.0) to promote deprotonation

      
      .
      
Phase 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm). Fluorinated compounds are more lipophilic; expect longer retention times than H-analogs.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

Phase 3: Energy Ramping (The Validation Step)

To distinguish isomers, you cannot rely on a single collision energy (CE).

  • Step: Perform a "CE Breakdown Curve" experiment.

  • Action: Inject the sample repeatedly, stepping CE from 10 eV to 60 eV in 5 eV increments.

  • Observation: Plot the intensity of the

    
     ion vs. CE.
    
    • Result: Ortho-fluorinated isomers will show the

      
       loss at lower energies  (e.g., 20 eV) compared to para-isomers (e.g., 35 eV) due to the destabilizing ortho-effect.
      

Data Interpretation: Diagnostic Ions

Use this table to assign peaks in your spectrum.

Fragment Ionm/z (approx)OriginFluorine Marker?

ParentProtonated MoleculeYes (+18 Da per F)

Parent - 17Loss of

(Amide)
No

Parent - 64Loss of

(Rearrangement)
High Intensity in F-analogs

VariableSulfonyl CationYes

VariableAryl Cation (after

loss)
Yes

92
92Aniline-like fragmentNo (Common to all sulfonamides)
Differentiation Workflow Diagram

IsomerDifferentiation Start Unknown Fluorinated Sulfonamide Spectrum CheckMass Check Parent Ion Is it M+18 vs Standard? Start->CheckMass CheckLoss Identify Neutral Loss Is [M-64] Dominant? CheckMass->CheckLoss Branch1 Yes: [M-64] is Base Peak at Low CE (<25eV) CheckLoss->Branch1 Branch2 No: [M-64] appears at High CE (>35eV) CheckLoss->Branch2 Result1 Likely ORTHO-Fluorine (Destabilized) Branch1->Result1 Result2 Likely PARA/META-Fluorine (Stable) Branch2->Result2

Figure 2: Logic flow for differentiating positional isomers of fluorinated sulfonamides based on collision energy sensitivity.

References

  • Niessen, W. M. A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry. Link

  • Arsenault, G., et al. (2007). Analysis of Perfluoroalkyl Anion Fragmentation Pathways. Wellington Laboratories / Rapid Commun. Mass Spectrom. Link

Sources

Comparative

spectroscopic characterization of 4-Cyclopropyl-2-fluorobenzenesulfonamide

Comparison Guide: Spectroscopic Characterization of 4-Cyclopropyl-2-fluorobenzenesulfonamide Executive Summary Target Molecule: 4-Cyclopropyl-2-fluorobenzenesulfonamide CAS: 2193064-69-4 Molecular Formula: C₉H₁₀FNO₂S Mol...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Spectroscopic Characterization of 4-Cyclopropyl-2-fluorobenzenesulfonamide

Executive Summary

Target Molecule: 4-Cyclopropyl-2-fluorobenzenesulfonamide CAS: 2193064-69-4 Molecular Formula: C₉H₁₀FNO₂S Molecular Weight: 215.24 g/mol

This guide provides a technical analysis of 4-Cyclopropyl-2-fluorobenzenesulfonamide , a critical fluorinated building block used in the synthesis of kinase inhibitors (e.g., Mst1/2 pathway modulators) and advanced medicinal chemistry scaffolds.

The inclusion of the cyclopropyl group (adding metabolic stability and unique steric bulk) and the ortho-fluorine atom (modulating pKa and lipophilicity) creates a distinct spectroscopic signature. This guide compares its characterization profile against common structural analogs and regioisomers to ensure precise identification during drug development workflows.

Spectroscopic Profile & Causality

Accurate characterization relies on resolving three key structural features: the primary sulfonamide protons, the fluorine-carbon coupling, and the high-field cyclopropyl signals.

A. ¹H-NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
  • Solvent Choice: DMSO-d₆ is the gold standard. Chloroform-d (CDCl₃) often causes the sulfonamide (

    
    ) protons to broaden or disappear due to exchange rates. DMSO-d₆ stabilizes these protons via hydrogen bonding, appearing as a distinct singlet/broad doublet.
    
  • Cyclopropyl "Fingerprint": The cyclopropyl ring is highly diagnostic. Due to the ring current anisotropy, methylene protons appear at unusually high fields (

    
     ppm).
    
  • Fluorine Coupling: The fluorine atom at the 2-position splits aromatic protons. Expect

    
     (~9-11 Hz) and 
    
    
    
    (~6-8 Hz) coupling constants, complicating the aromatic region compared to non-fluorinated analogs.
B. ¹⁹F-NMR (Fluorine NMR)
  • Diagnostic Value: A single sharp singlet is expected in the aryl-fluoride region (typically

    
     to 
    
    
    
    ppm relative to CFCl₃). This is the fastest method to detect regioisomeric impurities (e.g., 3-fluoro isomers), which would appear as distinct peaks shifted by 5-10 ppm.
C. Mass Spectrometry (ESI-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ) is preferred for sulfonamides due to the acidic N-H proton.
    
  • Fragmentation: Expect characteristic loss of

    
     (64 Da) and the cyclopropyl ring.
    

Comparative Analysis: Target vs. Alternatives

Distinguishing the target from its precursors (Bromo-analog) and dangerous regioisomers (N-cyclopropyl variants) is vital for QC.

Table 1: Spectroscopic Differentiation Matrix
FeatureTarget: 4-Cyclopropyl-2-fluoro- Alternative A: 4-Bromo-2-fluoro- Alternative B: N-Cyclopropyl-4-fluoro-
CAS 2193064-69-4 1955558-13-0 (Analog)425654-95-1
Role Advanced IntermediatePrecursor / Halogenated ScaffoldIsomer / Impurity
¹H-NMR (Aliphatic) Multiplets: 0.7–2.1 ppm (4H CH₂, 1H CH)None (No alkyl region)Multiplets: 0.4–2.2 ppm (Cyclopropyl on N)
¹H-NMR (NH) Singlet (2H): ~7.4 ppm (

)
Singlet (2H): ~7.6 ppm (

)
Doublet/Broad (1H): ~8.0 ppm (

)
¹³C-NMR (C-F) Doublet: ~158-162 ppm (

Hz)
Doublet: ~158-162 ppmDoublet: ~163-165 ppm (F is para to SO₂)
MS (ESI-) m/z 214

m/z 252/254 (Isotope pattern)m/z 214 (Identical mass)

Critical Insight: Mass spectrometry alone cannot distinguish the Target from Alternative B (Isomer). You must use ¹H-NMR to confirm the integration of the NH protons (2H vs 1H) and their chemical shift.

Experimental Protocols

Protocol A: High-Resolution NMR Characterization
  • Objective: Confirm structure and purity >98%.

  • Reagents: DMSO-d₆ (99.9% D) + 0.03% TMS.

Step-by-Step:

  • Preparation: Dissolve 5–10 mg of the sample in 0.6 mL DMSO-d₆. Ensure complete dissolution; sonicate if necessary.

  • Acquisition (¹H):

    • Scans: 16–32.

    • Pulse Delay (D1):

      
       seconds (crucial for accurate integration of sulfonamide protons).
      
    • Spectral Width: -2 to 14 ppm.

  • Acquisition (¹⁹F):

    • Scans: 16.

    • Reference: Internal standard or calibrated to external

      
       (0 ppm) or 
      
      
      
      (-164.9 ppm).
  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

    • Integration: Calibrate to the single aromatic proton (H-3 or H-6) = 1.0.

Protocol B: HPLC-MS Purity Check
  • Objective: Quantify non-UV active impurities and confirm mass.

  • Column: C18 Reverse Phase (

    
     mm, 2.7 µm).
    
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV (254 nm) and ESI (Pos/Neg switching).

Visualizations

Figure 1: Structural Characterization Logic Flow

This diagram illustrates the decision-making process to validate the compound identity against potential isomers.

CharacterizationFlow Start Crude Product / Sample MS_Check Step 1: LC-MS Analysis Start->MS_Check Mass_Decision Mass = 215 (M+H)? MS_Check->Mass_Decision NMR_H Step 2: 1H-NMR (DMSO-d6) Mass_Decision->NMR_H Yes Result_Impurity REJECT: Precursor/Degradant Mass_Decision->Result_Impurity No Check_NH Check Sulfonamide Region (7.0 - 7.6 ppm) NMR_H->Check_NH Check_Aliphatic Check Aliphatic Region (0.7 - 2.0 ppm) Check_NH->Check_Aliphatic 2H (Singlet) Result_Isomer REJECT: N-Cyclopropyl Isomer Check_NH->Result_Isomer 1H (Doublet/Broad) Result_Target CONFIRMED: 4-Cyclopropyl-2-fluorobenzenesulfonamide Check_Aliphatic->Result_Target Cyclopropyl Signals Present Check_Aliphatic->Result_Impurity Missing/Alkyl Chain

Caption: Logical workflow for distinguishing the target molecule from N-substituted isomers using MS and NMR.

Figure 2: Fragmentation Pathway (ESI-MS)

Understanding the fragmentation helps in structural confirmation during MS/MS analysis.

Fragmentation Parent Parent Ion [M-H]- m/z 214 Frag1 Loss of SO2 [M-H-SO2]- m/z 150 Parent->Frag1 -SO2 (64 Da) Frag2 Loss of Cyclopropyl Radical/Ring Frag1->Frag2 Ring Opening Stable Fluorobiphenyl Core Species Frag2->Stable

Caption: Proposed ESI- fragmentation pathway in negative mode.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68047344 (Carboxylic Acid Analog). Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for F-NMR coupling constants).
Validation

A Senior Application Scientist's Guide to Infrared (IR) Spectroscopy for the Identification of Sulfonamide Functional Groups

For researchers, scientists, and professionals in drug development, the unequivocal identification of functional groups is a critical step in molecular characterization and quality control. The sulfonamide moiety (R-SO₂-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal identification of functional groups is a critical step in molecular characterization and quality control. The sulfonamide moiety (R-SO₂-NR'R''), a cornerstone of many pharmaceutical compounds, possesses a distinct vibrational signature that is readily identifiable by Infrared (IR) Spectroscopy. This guide provides an in-depth, objective comparison of the IR spectral characteristics of sulfonamides, supported by experimental data, to empower you in your analytical endeavors.

This document moves beyond a simple listing of frequencies, delving into the causality behind experimental choices and the inherent self-validating nature of a well-executed IR spectroscopic analysis.

The Vibrational Fingerprint of Sulfonamides: Key IR Absorption Peaks

The sulfonamide functional group presents several characteristic absorption bands in the IR spectrum, primarily arising from the stretching vibrations of the N-H, S=O, and S-N bonds. The presence and position of these peaks offer a reliable method for confirming the presence of this crucial functional group.

N-H Stretching Vibrations

The nature of the N-H stretching absorption is highly dependent on the substitution at the nitrogen atom.

  • Primary Sulfonamides (R-SO₂NH₂): These compounds display two distinct N-H stretching bands, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group. These are typically observed in the regions of 3459-3338 cm⁻¹ (asymmetric) and 3349-3144 cm⁻¹ (symmetric) .[1] The presence of this doublet is a strong indicator of a primary sulfonamide.

  • Secondary Sulfonamides (R-SO₂NHR'): With only a single N-H bond, secondary sulfonamides exhibit a solitary, generally sharp, absorption band. This peak is typically found in the range of 3291-3231 cm⁻¹ .[1][2]

  • Tertiary Sulfonamides (R-SO₂NR'R''): Lacking an N-H bond, tertiary sulfonamides do not show any absorption in this region of the IR spectrum.

S=O Stretching Vibrations: The Most Prominent Signature

The sulfonyl group (S=O) gives rise to the most characteristic and intense absorptions in the IR spectrum of a sulfonamide. The two S=O bonds undergo asymmetric and symmetric stretching, resulting in two strong and sharp peaks.

  • Asymmetric S=O Stretch (νas): This is the higher frequency of the two bands, typically appearing in the range of 1330-1310 cm⁻¹ .[1][2]

  • Symmetric S=O Stretch (νs): The symmetric stretch is observed at a lower wavenumber, generally between 1157-1143 cm⁻¹ .[1][2]

The high intensity and sharpness of these two bands make them the most readily identifiable features for a sulfonamide.

S-N Stretching Vibration

The stretching of the sulfur-nitrogen bond provides a further piece of corroborating evidence. This absorption is typically weaker than the S=O stretches and appears in the fingerprint region of the spectrum, usually in the range of 931-895 cm⁻¹ .[1][2]

Comparative Analysis: Factors Influencing IR Peak Positions

The precise location of these characteristic absorption bands can be influenced by the electronic and steric environment within the molecule, as well as intermolecular interactions such as hydrogen bonding.

Vibrational ModePrimary Sulfonamide (R-SO₂NH₂)Secondary Sulfonamide (R-SO₂NHR')Tertiary Sulfonamide (R-SO₂NR'R'')Key Influencing Factors
N-H Stretch Two bands: 3459-3338 cm⁻¹ (asym) & 3349-3144 cm⁻¹ (sym)[1]One band: 3291-3231 cm⁻¹[1][2]AbsentHydrogen bonding will broaden the peaks and shift them to lower wavenumbers.
S=O Asymmetric Stretch 1330-1310 cm⁻¹[1][2]1330-1310 cm⁻¹[1][2]1330-1310 cm⁻¹The presence of electron-withdrawing groups can increase the S=O bond order, shifting the absorption to a higher frequency.
S=O Symmetric Stretch 1157-1143 cm⁻¹[1][2]1157-1143 cm⁻¹[1][2]1157-1143 cm⁻¹Tautomeric forms (amido vs. imido) can influence the position of this band.[3]
S-N Stretch 931-895 cm⁻¹[1][2]931-895 cm⁻¹[1][2]931-895 cm⁻¹[1][2]This peak can be influenced by coupling with other vibrations in the fingerprint region.

Experimental Protocol: High-Fidelity IR Spectrum Acquisition via ATR-FTIR

The following protocol details the use of Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy for the analysis of solid sulfonamide samples. This technique is favored for its minimal sample preparation and rapid acquisition times.

Instrumentation:

  • FTIR spectrometer equipped with a diamond or germanium ATR accessory.

Methodology:

  • Instrument Preparation and Background Collection:

    • Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe moistened with a volatile solvent (e.g., isopropanol) to clean the crystal, allowing it to fully evaporate.

    • Collect a background spectrum. This critical step measures the ambient atmosphere (CO₂ and H₂O vapor) and the ATR crystal's absorbance, which will be digitally subtracted from the sample spectrum.

  • Sample Application:

    • Place a small quantity (typically 1-2 mg) of the solid sulfonamide sample onto the center of the ATR crystal.

    • Engage the ATR pressure clamp, applying firm and consistent pressure. This ensures intimate contact between the sample and the crystal, which is paramount for a high-quality spectrum.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. For a typical analysis, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to achieve an excellent signal-to-noise ratio.

  • Post-Acquisition and Analysis:

    • Thoroughly clean the ATR crystal and pressure clamp tip after the measurement.

    • Utilize the instrument's software to identify and label the key absorption peaks.

    • Compare the observed peak positions with the established reference ranges for sulfonamides to confirm the functional group's presence.

Workflow for Sulfonamide Identification by IR Spectroscopy

Sulfonamide_IR_Workflow cluster_prep I. Sample Preparation & Instrument Setup cluster_acq II. Data Acquisition cluster_analysis III. Spectral Analysis & Interpretation A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Engage Pressure Clamp C->D E Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) D->E F Identify Key Absorption Bands: - N-H Stretch(es) - S=O Asymmetric Stretch - S=O Symmetric Stretch - S-N Stretch E->F G Compare Peak Positions to Reference Data F->G H Confirmation of Sulfonamide Functional Group G->H

Caption: A streamlined workflow for the identification of sulfonamide functional groups using ATR-FTIR spectroscopy.

Trustworthiness Through Self-Validation

The power of IR spectroscopy in identifying the sulfonamide group lies in its self-validating nature. A positive identification is not based on a single peak but on the concurrent presence of a pattern of characteristic absorptions. For a primary sulfonamide, the observation of the N-H doublet, along with the two strong S=O stretching bands and the weaker S-N stretch, provides a high degree of certainty. The absence of any of these key features would immediately cast doubt on the assignment and necessitate further analytical investigation. This multi-peak verification system is the foundation of trustworthy and reliable spectroscopic identification.

References

  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7475. Available at: [Link]

  • Popova, A., et al. (2007). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. International Journal of Quantum Chemistry, 107(8), 1752-1764. Available at: [Link]

  • Hussein, F. H., & Abbas, I. K. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of PharmTech Research, 8(5), 82-90.
  • Baxter, J. N., et al. (1958). The Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 30(8), 1370-1374. Available at: [Link]

  • Berden, G., et al. (2018). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. Physical Chemistry Chemical Physics, 20(3), 1593-1603. Available at: [Link]

  • Al-Adhami, M. A., et al. (2022). Host-guest interaction between 3,4-dihydroisoquinoline-2(1H)- sulfonamide and β-cyclodextrin: Spectroscopic and molecular modeling studies. Journal of Molecular Liquids, 368, 120786.
  • Goldstein, M., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1275-1285.
  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10. Available at: [Link]

  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2738. Available at: [Link]

  • LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Nash, S. (2017, September 13). Factors that influence IR absorption spectra. YouTube. Available at: [Link]

  • Sadeghi, M., & Hosseinzadeh, H. (2014). Solvent-, ion- and pH-specific swelling of poly(2-acrylamido-2-methylpropane sulfonic acid) superabsorbing gels. Journal of the Iranian Chemical Society, 11(4), 1085-1093.
  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Bradley, L. M., & Zanger, M. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(3), 363. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Study Mind. (2022, April 16). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 4-Cyclopropyl-2-fluorobenzenesulfonamide for Laboratory Professionals

As a novel compound in the landscape of drug discovery and development, 4-Cyclopropyl-2-fluorobenzenesulfonamide demands a rigorous and informed approach to its handling and disposal. This guide, prepared for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in the landscape of drug discovery and development, 4-Cyclopropyl-2-fluorobenzenesulfonamide demands a rigorous and informed approach to its handling and disposal. This guide, prepared for researchers, scientists, and drug development professionals, provides a detailed protocol rooted in established safety principles and regulatory compliance. Our objective is to move beyond mere procedural instruction, offering a framework that ensures operational safety, environmental stewardship, and scientific integrity.

Hazard Profile and Regulatory Framework

Understanding the intrinsic properties and regulatory classification of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 4-Cyclopropyl-2-fluorobenzenesulfonamide is not widely available, a reliable hazard profile can be synthesized by examining its structural motifs—a fluorinated benzene ring and a sulfonamide group—and data from closely related analogs.

Structural Analysis and Hazard Identification:

  • Fluorinated Aromatic Ring: The presence of a fluorine atom on the benzene ring classifies this compound as a halogenated organic. Such compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[1]

  • Sulfonamide Group: This functional group imparts weak acidic properties and can have specific incompatibilities.[2]

  • Analog Data: Structurally similar compounds, such as N-cyclopropyl-4-fluorobenzenesulfonamide and 4-fluorobenzenesulfonamide, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] It is prudent to handle 4-Cyclopropyl-2-fluorobenzenesulfonamide as possessing a similar hazard profile.

Regulatory Compliance: In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8][9] Under RCRA, 4-Cyclopropyl-2-fluorobenzenesulfonamide must be managed as hazardous waste. This mandates a "cradle-to-grave" approach, ensuring the waste is handled safely from its point of generation to its final disposal.[7] Disposal into regular trash or down the sanitary sewer is strictly prohibited.[6][7]

Property/Hazard Description & Justification Primary Reference
Physical State Solid at room temperature.
Chemical Class Halogenated Organic, SulfonamideStructural Analysis
Assumed Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4][5][10]
Regulatory Status Hazardous Waste under EPA RCRA regulations.[6][7][8]
Incompatibilities Strong acids, bases, and oxidizing agents.[2][11][12]

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure all necessary safety measures are in place. The following protocols are designed to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.[13]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[13]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[13]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[13][14]

Emergency Procedures:

  • Spills: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[13] Scoop the material into a sealed, properly labeled container for hazardous waste disposal.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[13] Avoid using water, as it may not be effective.[15] Thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[16]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and compliance.

Experimental Workflow: Disposal of 4-Cyclopropyl-2-fluorobenzenesulfonamide

G cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containerization & Labeling cluster_storage Phase 3: Storage & Final Disposal A Waste Generated (Solid or in Solution) B Characterize as Halogenated Organic Hazardous Waste A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate Waste: Keep away from acids, bases, and oxidizers. C->D E Select Compatible Container (HDPE or Glass, Leak-Proof) D->E F Attach Hazardous Waste Tag BEFORE adding waste. E->F G Complete Label: - Full Chemical Name - 'Hazardous Waste' - Hazard Pictograms - Accumulation Date & PI F->G H Transfer Waste to Container (Do not fill >90% full) G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Use Secondary Containment I->J K Contact EHS for Pickup (Adhere to institutional timelines) J->K L Final Disposal via Licensed Contractor (High-Temperature Incineration) K->L

Caption: Disposal workflow for 4-Cyclopropyl-2-fluorobenzenesulfonamide.

Methodology:

  • Waste Segregation: At the point of generation, classify all waste containing 4-Cyclopropyl-2-fluorobenzenesulfonamide (including pure compound, reaction mixtures, and contaminated materials like gloves or weighing papers) as "Halogenated Organic Hazardous Waste."[17] Store this waste stream separately from incompatible materials, particularly strong acids, bases, or oxidizing agents, to prevent unintended chemical reactions.[13][17]

  • Containerization:

    • Select a robust, leak-proof waste container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[18]

    • Never use metal containers for acidic waste streams.[18]

    • Ensure the container has a secure, tight-fitting lid.[8]

  • Labeling:

    • Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[19]

    • The label must be filled out completely and legibly.[6] Do not use abbreviations or chemical formulas.[6]

    • Required information includes:

      • The words "Hazardous Waste".[6]

      • The full chemical name: "4-Cyclopropyl-2-fluorobenzenesulfonamide" and all other components of any mixture.[6]

      • The approximate quantity or concentration of each component.

      • The date waste accumulation began.[6]

      • The name of the Principal Investigator and the laboratory location.[6]

      • Appropriate hazard pictograms (e.g., irritant).[6]

  • Accumulation and Storage:

    • Transfer the waste into the labeled container, ensuring not to fill it more than 90% full to allow for vapor expansion.[20]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[18][21]

    • The SAA should be under the control of laboratory personnel and equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[8][18]

  • Final Disposal:

    • Contact your institution's EHS department or equivalent authority to arrange for the collection of the full waste container.[13][15][22] Adhere to all institutional policies regarding waste pickup schedules and quantity limits.

    • The ultimate disposal of halogenated organic compounds like 4-Cyclopropyl-2-fluorobenzenesulfonamide is typically achieved through high-temperature incineration by a licensed hazardous waste disposal facility.[1] This method ensures the complete destruction of the compound and minimizes environmental impact.

Advanced Insights: Decontamination and Environmental Fate

Decontamination of Laboratory Equipment: Glassware and equipment contaminated with 4-Cyclopropyl-2-fluorobenzenesulfonamide should be decontaminated before reuse. Rinse the equipment with a minimal amount of a suitable solvent (e.g., acetone, ethanol). This rinsate must be collected and disposed of as halogenated hazardous waste; it should not be drain disposed. For acutely hazardous waste, a triple rinse is the standard practice.[23]

Environmental Considerations: Sulfonamides as a class can be persistent in the environment and may pose risks to aquatic life.[22][24] The fluorinated nature of this compound can increase its environmental persistence. Advanced Oxidation Processes (AOPs), such as those using UV light or Fenton-like reagents, have been shown to be effective in degrading sulfonamides in aqueous solutions, though these are specialized treatment methods not typically performed in a standard research lab.[25][26][27] This research underscores the importance of preventing these compounds from entering the wastewater system, reinforcing the necessity of the disposal protocol outlined above.

References

  • AFG Bioscience LLC. (2016). Safety Data Sheet: Cyclopropyl 2-fluorobenzyl ketone. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Gaddis, E. J. B., et al. (2009). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]

  • MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. Retrieved from [Link]

  • LabManager. (2022). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

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